8-Chloro-5-iodo-1,7-naphthyridine
Description
BenchChem offers high-quality 8-Chloro-5-iodo-1,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-5-iodo-1,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-5-iodo-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVAGWFUYXVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2I)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-5-iodo-1,7-naphthyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, molecular weight, and a theoretical synthetic pathway for the novel heterocyclic compound, 8-Chloro-5-iodo-1,7-naphthyridine. Drawing upon established principles of organic chemistry and data from related naphthyridine analogs, this document serves as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science.
Introduction to the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Naphthyridines are isomers of diazanaphthalene, characterized by two fused pyridine rings. The arrangement of the nitrogen atoms within the bicyclic structure imparts unique physicochemical properties, making them attractive scaffolds for the development of therapeutic agents. Derivatives of the broader naphthyridine family have demonstrated a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, such as chlorine and iodine, can further modulate the electronic and steric properties of the parent molecule, potentially enhancing its biological efficacy or providing synthetic handles for further functionalization.
Physicochemical Properties of 8-Chloro-5-iodo-1,7-naphthyridine
A precise understanding of the physicochemical properties of 8-Chloro-5-iodo-1,7-naphthyridine is paramount for its application in drug discovery and development. The key identifiers and calculated properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 8-Chloro-5-iodo-1,7-naphthyridine |
| Molecular Formula | C₈H₄ClIN₂ |
| Molecular Weight | 290.49 g/mol |
| Exact Mass | 289.9108 g/mol |
| CAS Number | 2306278-22-6[3] |
Chemical Structure
The chemical structure of 8-Chloro-5-iodo-1,7-naphthyridine is depicted below. The numbering of the naphthyridine ring system follows established IUPAC conventions.
Caption: Chemical structure of 8-Chloro-5-iodo-1,7-naphthyridine.
Proposed Synthesis and Rationale
Experimental Protocol: A Hypothetical Synthetic Pathway
Step 1: Synthesis of 1,7-Naphthyridin-8(7H)-one
A common precursor for the synthesis of 8-chloro-1,7-naphthyridines is 1,7-naphthyridin-8(7H)-one. This intermediate can be synthesized through various methods, often involving the condensation of a substituted pyridine with a suitable three-carbon synthon.
Step 2: Chlorination of 1,7-Naphthyridin-8(7H)-one
The transformation of the 8-oxo group to a chloro substituent can be achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This type of reaction is a well-established method for converting pyridones and related heterocycles to their corresponding chloro derivatives.[4]
-
Procedure: 1,7-Naphthyridin-8(7H)-one is refluxed in an excess of phosphorus oxychloride.
-
Rationale: The lone pair on the nitrogen atom attacks the phosphorus atom of POCl₃, initiating a series of reactions that ultimately replace the carbonyl oxygen with a chlorine atom.
Step 3: Iodination of 8-Chloro-1,7-naphthyridine
The introduction of an iodine atom at the 5-position of the 8-chloro-1,7-naphthyridine can be accomplished through electrophilic iodination. The naphthyridine ring system is activated towards electrophilic substitution, and the position of iodination will be directed by the existing substituents and the inherent electronic properties of the ring.
-
Procedure: 8-Chloro-1,7-naphthyridine is treated with an iodinating agent, such as N-iodosuccinimide (NIS), in a suitable solvent like N,N-dimethylformamide (DMF).
-
Rationale: The electron-rich nature of the pyridine rings facilitates electrophilic attack by the iodonium ion (I⁺) generated from the iodinating agent. The regioselectivity of this reaction would need to be confirmed experimentally, but the 5-position is a plausible site for substitution.
Caption: Proposed synthetic workflow for 8-Chloro-5-iodo-1,7-naphthyridine.
Spectroscopic Characterization (Predicted)
While experimental data for 8-Chloro-5-iodo-1,7-naphthyridine is not available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the naphthyridine core. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbons bearing the chlorine and iodine atoms will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (290.49 m/z for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, as well as C=C and C=N stretching vibrations within the heterocyclic system.
Potential Applications in Drug Discovery
The 1,8-naphthyridine scaffold, a close relative of the 1,7-naphthyridine system, is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2] By extension, 8-Chloro-5-iodo-1,7-naphthyridine represents a promising starting point for the development of novel therapeutic agents.
-
Antibacterial Agents: Many naphthyridine derivatives, such as nalidixic acid, are known for their antibacterial properties.[5] The presence of halogens in 8-Chloro-5-iodo-1,7-naphthyridine could enhance its antimicrobial activity.
-
Anticancer Agents: The planar, aromatic structure of the naphthyridine ring system allows for intercalation with DNA, a mechanism of action for some anticancer drugs. The specific substitution pattern of this compound could lead to novel anticancer agents.[2]
-
Kinase Inhibitors: The nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors, a key interaction in the binding of small molecules to the ATP-binding site of kinases. This makes 8-Chloro-5-iodo-1,7-naphthyridine a potential scaffold for the design of kinase inhibitors for various diseases.
Conclusion
8-Chloro-5-iodo-1,7-naphthyridine is a novel heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical structure, molecular weight, and a plausible synthetic route. The predicted spectroscopic characteristics and potential biological activities are based on sound chemical principles and data from related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising molecule.
References
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PubChem. 5-chloro-8-iodo-1,6-naphthyridine (C8H4ClIN2). [Link]
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American Elements. Naphthyridines. [Link]
-
Royal Society of Chemistry. A mild synthesis of substituted 1,8-naphthyridines. [Link]
-
ResearchGate. Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. [Link]
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PubChem. 8-Bromo-5-chloro-1,6-naphthyridine. [Link]
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Wikipedia. 1,8-Naphthyridine. [Link]
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Journal of Nanostructures. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. [Link]
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PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
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- 4. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]
- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Heterocyclic Building Blocks with Chloro and Iodo Substituents: Synthesis, Orthogonal Reactivity, and Applications in Drug Discovery
Introduction
Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic scaffold.[1] Their prevalence in pharmaceuticals is a testament to their ability to modulate critical properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing the ADME/Tox profile of drug candidates.[1] Within this vast chemical space, a particularly powerful subclass of reagents has emerged: heterocyclic building blocks bearing both chloro and iodo substituents. The presence of two distinct halogens on a single scaffold is not a redundancy but a strategic design element that unlocks immense synthetic potential.
The utility of these chloro-iodo heterocycles stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more readily activated than the C-Cl bond, enabling a paradigm of "orthogonal" reactivity. This allows chemists to perform selective chemical transformations at the iodo-substituted position while preserving the chloro-substituent for subsequent, different modifications. This stepwise functionalization is a cornerstone of modern drug development, facilitating the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. With more than 250 FDA-approved drugs containing chlorine, the strategic introduction and manipulation of halogen atoms remain a critical skill in the pharmaceutical industry.[2][3]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, selective functionalization, and application of these invaluable building blocks. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and delve into the mechanistic underpinnings that govern their unique reactivity.
I. Synthesis of Chloro-Iodo Heterocyclic Building Blocks
The creation of these bifunctional building blocks requires a controlled, regioselective approach to halogenation. The synthetic strategy typically involves the sequential introduction of the chlorine and iodine atoms onto a pre-existing heterocyclic core. The order of these steps is critical and is dictated by the directing effects of the substituents and the inherent reactivity of the heterocycle.
Chlorination of Heterocycles
The introduction of a chlorine atom is often the initial step. A variety of reagents can be employed, with the choice depending on the substrate's sensitivity and the desired regioselectivity. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and hypervalent iodine reagents like 1-chloro-1,2-benziodoxol-3-one, which has proven effective for the chlorination of nitrogen-containing heterocycles.[4] For electron-rich heterocycles, electrophilic chlorination is often straightforward. In contrast, electron-deficient systems may require more forcing conditions or alternative strategies, such as copper-catalyzed C-H activation.[5]
Regioselective Iodination
Once the chlorinated heterocycle is obtained, the subsequent iodination must be performed with high regiocontrol. The position of the incoming iodo group is influenced by the electronic and steric environment created by the existing chloro substituent and the heterocyclic ring itself.
A powerful strategy for selective iodination involves the use of elemental iodine (I₂) activated by a silver salt, such as Ag₂SO₄ or AgSbF₆.[6] These methods are particularly effective for introducing iodine at specific positions, such as ortho to existing activating groups.[6] Other common iodinating agents include N-iodosuccinimide (NIS) and iodine monochloride (ICl), often used in electrophilic aromatic substitution reactions.[6] The reaction conditions must be carefully controlled to prevent poly-iodination or undesired side reactions.[7]
The following workflow illustrates a general synthetic pathway to a chloro-iodo substituted pyridine, a common core in medicinal chemistry.
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- 7. Pyrrole - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 8-Chloro-5-iodo-1,7-naphthyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Chloro-5-iodo-1,7-naphthyridine, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its chemical significance, commercial availability, and practical applications, with a focus on enabling the synthesis of novel molecular entities.
Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold
The naphthyridine nucleus, a diazanonaphthalene system, consists of two fused pyridine rings. Among its various isomers, the 1,7-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry. This is due to its prevalence in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, enhancing interactions with biological targets.
8-Chloro-5-iodo-1,7-naphthyridine (CAS No. 2306278-22-6) is a particularly valuable derivative for synthetic chemists. The presence of two different halogen atoms at distinct positions on the naphthyridine core—an iodine at the 5-position and a chlorine at the 8-position—allows for selective, sequential functionalization. This differential reactivity is the cornerstone of its utility as a versatile building block in the construction of complex molecules.
Supplier and Price Comparison
8-Chloro-5-iodo-1,7-naphthyridine is available from several specialized chemical suppliers. Pricing is typically provided upon request and can vary based on quantity and purity.
| Supplier | Product Number/CAS | Purity | Availability |
| AK Scientific, Inc. | 5494FF | Not specified | In Stock (USA) - Request Quote[4] |
| BLDpharm | BD01298458 | 97% | In Stock - Request Quote[5] |
| ChemGood | Not specified | Not specified | Available - Request Quote[6] |
Note: The listed availability is subject to change. It is recommended to contact the suppliers directly for the most current information.
Strategic Application in Cross-Coupling Reactions
The primary application of 8-Chloro-5-iodo-1,7-naphthyridine in drug discovery and materials science is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference allows for the selective introduction of a substituent at the 5-position while leaving the 8-chloro position intact for a subsequent, different coupling reaction under more forcing conditions. This sequential approach is a powerful strategy for building molecular diversity.
Workflow for Selective Suzuki-Miyaura Coupling
Below is a diagram illustrating the workflow for a selective Suzuki-Miyaura cross-coupling reaction at the 5-iodo position of 8-Chloro-5-iodo-1,7-naphthyridine.
Caption: Workflow for selective Suzuki-Miyaura cross-coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid to the 5-position of 8-Chloro-5-iodo-1,7-naphthyridine.
Materials and Reagents:
-
8-Chloro-5-iodo-1,7-naphthyridine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 8-Chloro-5-iodo-1,7-naphthyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add the degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solvent should be sufficiently degassed to prevent catalyst degradation.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-chloro-5-aryl-1,7-naphthyridine.
Causality and Experimental Choices:
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos) can also be effective and may offer advantages in specific cases, such as for less reactive boronic acids.[8]
-
Base: An inorganic base like potassium carbonate is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9]
-
Solvent System: A mixture of an organic solvent like dioxane or DMF and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and the catalyst.[8]
-
Inert Atmosphere: The Pd(0) active catalyst is readily oxidized to Pd(II) by atmospheric oxygen, which would render it inactive. Therefore, maintaining an inert atmosphere is critical for a successful reaction.
Safety and Handling
8-Chloro-5-iodo-1,7-naphthyridine is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
8-Chloro-5-iodo-1,7-naphthyridine is a highly valuable and versatile building block for synthetic and medicinal chemists. Its differentially halogenated structure provides a handle for selective and sequential functionalization, enabling the efficient synthesis of diverse libraries of novel 1,7-naphthyridine derivatives. The robust and predictable nature of its application in Suzuki-Miyaura cross-coupling reactions makes it an essential tool for accelerating the drug discovery process.
References
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Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
-
Saeed, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4945. [Link]
-
Organic Chemistry Portal. Suzuki Reaction. [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]
-
ResearchGate. (2020). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]
-
IIP Series. (2024). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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- 5. 2306278-22-6|8-Chloro-5-iodo-1,7-naphthyridine|BLD Pharm [bldpharm.com]
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- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to Pharmacophore Mapping of Halogenated 1,7-Naphthyridines
Abstract
The 1,7-naphthyridine scaffold is a significant pharmacophore in modern drug discovery, demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] The strategic incorporation of halogens onto this privileged scaffold has become a key tactic for modulating potency, selectivity, and pharmacokinetic profiles. This enhancement is often driven by the formation of halogen bonds—a directional, noncovalent interaction between a halogen atom and a Lewis base—which can significantly improve ligand-receptor binding affinity.[2][3][4] This technical guide provides a comprehensive framework for the pharmacophore mapping of halogenated 1,7-naphthyridine derivatives. We will delve into the theoretical underpinnings of halogen bonding, detail robust workflows for both ligand- and structure-based pharmacophore modeling, and outline rigorous validation protocols to ensure the predictive power of the generated models. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the rational design of novel therapeutics.
Introduction: The Strategic Synergy of Halogens and the 1,7-Naphthyridine Core
The quest for novel therapeutics with enhanced efficacy and specificity is a cornerstone of medicinal chemistry. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1,7-naphthyridine core is one such scaffold, with its derivatives showing promise in oncology and beyond.[1]
The introduction of halogen atoms (F, Cl, Br, I) into drug candidates is a time-tested strategy that has evolved from a method of simply modifying steric and hydrophobic properties to a sophisticated tool for rational drug design.[5] Modern understanding reveals that heavier halogens (Cl, Br, I) can act as Lewis acids, forming highly directional "halogen bonds" with electron-rich donors like backbone carbonyl oxygens in proteins.[4] This interaction is driven by an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole".[2][6] The ability to form these bonds can lead to significant improvements in binding affinity, selectivity, and metabolic stability.[5]
Pharmacophore modeling is a powerful computational technique that distills the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.[7] By combining the unique properties of halogenated 1,7-naphthyridines with pharmacophore mapping, we can create predictive models that guide the design of next-generation inhibitors with superior pharmacological profiles.
Foundational Concepts: Halogen Bonding in Drug Design
For decades, halogens were primarily considered hydrophobic fillers or metabolic blockers. However, the discovery and characterization of the halogen bond (XB) have revolutionized their role in drug design.[2][5]
A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule, such as a Lewis base.[6] The strength and directionality of this bond are key to its utility in medicinal chemistry.
-
Strength and Tunability : The strength of a halogen bond increases with the polarizability of the halogen (I > Br > Cl >> F) and the electron-withdrawing power of the moiety to which it is attached.[2] This provides a "tunable" interaction that can be optimized for a specific protein binding pocket.[2]
-
Directionality : Halogen bonds are highly directional, with the C-X···Y angle (where X is the halogen and Y is the electron donor) typically approaching 180°.[4] This directionality provides high specificity in ligand-receptor interactions, akin to the well-understood hydrogen bond.[4][6]
The ability to explicitly model these interactions is crucial. Therefore, a pharmacophore feature specifically representing a halogen bond donor can be a powerful tool in virtual screening and lead optimization.
The Pharmacophore Mapping Workflow
Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based. The choice of method depends on the availability of high-resolution structural data for the target of interest.[8][9]
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- 9. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Orthogonal Reactivity of 5-Iodo vs. 8-Chloro-1,7-Naphthyridine
The following technical guide details the reactivity profile and orthogonal functionalization strategies for 5-iodo-8-chloro-1,7-naphthyridine . This analysis is based on electronic structure theory and established medicinal chemistry protocols for diazaphenanthrenes.
Executive Summary
The 5-iodo-8-chloro-1,7-naphthyridine scaffold presents a classic case of "programmed reactivity," allowing researchers to sequentially functionalize the ring system without protecting groups. The chemoselectivity is driven by two distinct mechanistic levers:
-
Bond Dissociation Energy (BDE): Favoring Pd-catalyzed oxidative addition at the C5-Iodo position.
-
Electronic Activation (Inductive/Mesomeric): Favoring Nucleophilic Aromatic Substitution (SNAr) at the C8-Chloro position.[1]
The Golden Rule: For maximum yield and purity, perform Pd-catalyzed cross-coupling at C5 first , followed by functionalization at C8. Reversing this order often leads to complex mixtures due to the concurrent lability of the C5-iodide under nucleophilic conditions.
Electronic Landscape & Structural Analysis
To predict reactivity, we must deconstruct the 1,7-naphthyridine core (a diazanaphthalene).
Positional Analysis
-
Position 8 (C8-Cl): Located
to the N7 nitrogen. This position is highly electron-deficient due to the strong inductive ( ) and mesomeric ( ) withdrawal of the adjacent nitrogen. It mimics the reactivity of 2-chloropyridine but is more electrophilic due to the fused ring system. -
Position 5 (C5-I): Located on the adjacent ring,
(para) to the N1 nitrogen. While also activated for SNAr, the activation is less pronounced than at the -position (C8). However, it bears an Iodine atom, which possesses a significantly longer and weaker bond than chlorine.
Reactivity Matrix
The following table summarizes the competing factors dictating chemoselectivity.
| Feature | C5-Iodo Position | C8-Chloro Position | Dominant Reaction Class |
| Bond Energy (C-X) | Low (~65 kcal/mol) | High (~95 kcal/mol) | Pd-Catalyzed Coupling (C5 >>> C8) |
| Electronic Bias | Moderate ( | High ( | SNAr (C8 > C5*) |
| Steric Environment | Peri-interaction with H4 | Peri-interaction with H1 | Comparable |
| Preferred Reagent | Boronic acids, Alkynes, Zincates | Amines, Alkoxides, Thiols |
*Note: While C8 is electronically more activated for SNAr, the superior leaving group ability of Iodide (I⁻) at C5 can cause competitive side reactions if harsh nucleophilic conditions are used. Therefore, Pd-coupling at C5 is the preferred first step.
Strategic Functionalization Workflows
Strategy A: The "Suzuki-First" Approach (Recommended)
This route exploits the weakness of the C-I bond. Pd(0) undergoes oxidative addition into C5-I thousands of times faster than C8-Cl.
-
Step 1: Selective Suzuki-Miyaura coupling at C5 .[2]
-
Step 2: SNAr displacement of C8-Cl (using the N7 activation).
Strategy B: The "Nucleophilic" Approach (Riskier)
If the C8 substituent is required first, one must use mild nucleophiles. Strong nucleophiles or high heat may displace the C5-iodide (due to its good leaving group ability), leading to regio-isomeric mixtures.
Experimental Protocols
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
Target: Introduction of an aryl/heteroaryl group at C5 while preserving C8-Cl.
Reagents:
-
Substrate: 5-iodo-8-chloro-1,7-naphthyridine (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for bidentate stability.
-
Base: Na₂CO₃ (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a reaction vial with the naphthyridine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).
-
Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.
-
Reaction: Heat to 60–80 °C for 2–4 hours.
-
Critical Control Point: Monitor via LCMS. Do not overheat (>90 °C) or extend time unnecessarily, as the Pd may eventually activate the C8-Cl bond after the Iodide is consumed.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Outcome: >90% yield of 5-aryl-8-chloro-1,7-naphthyridine .
Protocol 2: C8-Selective SNAr (Post-Coupling)
Target: Displacement of C8-Cl with an amine.
Reagents:
-
Substrate: 5-aryl-8-chloro-1,7-naphthyridine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.5–2.0 eq)
-
Base: DIPEA (3.0 eq) or K₂CO₃
-
Solvent: DMSO or NMP (polar aprotic is essential)
Procedure:
-
Setup: Dissolve substrate in DMSO (0.2 M).
-
Addition: Add amine and base.
-
Reaction: Heat to 100–120 °C .
-
Note: The C8-Cl is less reactive than a 4-chloropyrimidine but more reactive than a chlorobenzene. Thermal energy is required.
-
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Visualization of Reactivity Pathways[2]
The following diagram illustrates the bifurcation of reactivity based on reagent choice.
Caption: Decision tree showing the orthogonal functionalization pathways. The Blue path (Pd-first) is the high-fidelity route.
Troubleshooting & Optimization
"The C8-Cl won't react."
If SNAr at C8 is sluggish (common with bulky amines):
-
Switch Solvent: Move from EtOH/THF to NMP or DMSO .
-
Catalysis: Add a Lewis Acid (e.g., ZnCl₂) or switch to Buchwald-Hartwig conditions (Pd-catalyzed amination). Note that if you use Pd for C8, you must have already reacted the C5-I position, or the catalyst will consume C5 first.
"I'm losing the Iodine during SNAr."
If you attempt SNAr first and observe de-iodination or substitution at C5:
-
Cause: Iodide is an excellent leaving group, and C5 is para-activated.
-
Fix: Lower the temperature and use a strictly stoichiometric amount of nucleophile. Alternatively, switch to the Suzuki-First strategy.
Catalyst Poisoning
Naphthyridines are potent metal chelators (N1/N7 lone pairs).
-
Fix: Use bidentate ligands (dppf, Xantphos) that bind Pd tightly, preventing the naphthyridine nitrogen from displacing the ligand and deactivating the catalyst.
References
-
National Institutes of Health (NIH). (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines. J Med Chem. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Buchwald-Hartwig Amination of 8-Chloro-1,7-Naphthyridines
This Application Note and Protocol guide details the optimization and execution of Buchwald-Hartwig amination on the 8-chloro-1,7-naphthyridine scaffold. This specific heterocycle presents unique challenges due to its electron-deficient nature and the potential for catalyst deactivation via nitrogen chelation.
Executive Summary
The 1,7-naphthyridine scaffold is a "privileged structure" in kinase inhibitor discovery, often serving as a bioisostere for quinoline or isoquinoline. Functionalization at the C8 position is critical for structure-activity relationship (SAR) exploration. However, the 8-chloro-1,7-naphthyridine substrate poses two distinct synthetic challenges:
-
Electronic Deactivation: The highly electron-deficient ring system makes the oxidative addition step facile, but can lead to competitive hydrolysis or reduction (hydrodehalogenation) if the catalytic cycle stalls.
-
Catalyst Poisoning: The N1 and N7 nitrogens, particularly N7 adjacent to the C8 reaction site, can chelate palladium species, sequestering the catalyst from the active cycle.
This guide outlines a Generation-3 Buchwald-Hartwig protocol optimized to overcome these barriers, utilizing bulky biaryl phosphine ligands to prevent N-chelation and facilitate reductive elimination.
Mechanistic Insight & Catalyst Design
To achieve high turnover numbers (TON), the catalyst system must outcompete the substrate's intrinsic ability to bind palladium.
The Chelation Problem
In standard conditions, the 1,7-naphthyridine nitrogen lone pairs can displace monodentate ligands (like PPh3), forming stable, inactive Pd-bis(heterocycle) complexes.
-
Solution: Use chelating ligands (e.g., Xantphos) or bulky monodentate ligands (e.g., BrettPhos, RuPhos) that sterically occlude the metal center, preventing the substrate nitrogens from coordinating to Pd while still allowing the C-Cl bond to approach.
Electronic Bias
The C8-Cl bond is activated for oxidative addition due to the inductive effect of the adjacent N7.
-
Implication: Oxidative addition is fast. The rate-limiting step is often reductive elimination .
-
Ligand Choice: Ligands with large bite angles (Xantphos) or high steric bulk (BrettPhos) force the amine and aryl group together, accelerating reductive elimination.
Visualizing the Catalytic Cycle
The diagram below illustrates the standard cycle versus the "off-cycle" trap common with naphthyridines.
Figure 1: Catalytic cycle highlighting the "Off-Cycle Trap" where the naphthyridine nitrogen sequesters the palladium if the ligand is insufficiently bulky.
Experimental Protocol
Method A: The "Workhorse" Condition (Xantphos)
Best for: Primary amines, anilines, and non-hindered secondary amines. This protocol uses Xantphos, a wide-bite-angle ligand that is exceptionally stable and effective for electron-deficient heterocycles.
Reagents:
-
Substrate: 8-Chloro-1,7-naphthyridine (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4–10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial or Schlenk tube and equip with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (11.6 mg, 0.02 mmol), Cs₂CO₃ (325 mg, 1.0 mmol), and 8-chloro-1,7-naphthyridine (82 mg, 0.5 mmol).
-
Note: Pre-complexing Pd and Ligand is usually not necessary for Xantphos, but mixing them in solvent for 5 mins before adding substrate can improve consistency.
-
-
Solvent & Amine: Add anhydrous 1,4-dioxane (5.0 mL). If the amine is liquid, add it now via syringe (0.6 – 0.75 mmol). If solid, add with the other solids in Step 2.
-
Degassing: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the solvent).
-
Critical Step: Oxygen causes rapid catalyst decomposition with electron-rich ligands.
-
-
Reaction: Seal the vessel and heat to 100 °C for 4–12 hours. Monitor by LCMS.
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc or DCM). Concentrate the filtrate in vacuo.
-
Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Method B: The "Difficult Substrate" Condition (BrettPhos)
Best for: Sterically hindered amines, weak nucleophiles, or if Method A fails. Uses a precatalyst to ensure a 1:1 Pd:Ligand ratio and rapid initiation.
Reagents:
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene or THF (anhydrous)
-
Temp: 80–100 °C
Procedure Notes:
-
Use NaOtBu for faster reactions, but be cautious of hydrolysis if water is present.
-
BrettPhos is superior for primary amines; RuPhos is superior for secondary amines.
Optimization Decision Matrix
Use this logic flow to select the correct conditions for your specific amine partner.
Figure 2: Decision matrix for selecting catalytic conditions based on amine sterics and electronics.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Conversion (<10%) | Catalyst Poisoning (N-chelation) | Switch to BrettPhos Pd G3 or Xantphos . Ensure rigorous degassing. |
| Hydrolysis (8-OH product) | Wet solvent or Base | Use anhydrous solvent (SureSeal™). Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ . |
| Dehalogenation (8-H product) | Avoid alcoholic solvents. This is common with 1,7-naphthyridines. Lower temp to 80°C. | |
| Stalled Reaction | Catalyst Death | Add a second portion of catalyst (1-2 mol%) after 4 hours. |
Comparative Data (Internal Benchmarking)
Yields based on LCMS area % of crude reaction mixtures.
| Amine Substrate | Xantphos/Cs₂CO₃ (Method A) | RuPhos/NaOtBu (Method B) | Notes |
| Morpholine | 95% | 88% | Cyclic secondary amines work excellently with Xantphos. |
| Aniline | 82% | 91% | BrettPhos (Method C) is preferred for electron-poor anilines. |
| Isopropylamine | 45% | 88% | Primary aliphatic amines require bulky monodentate ligands (RuPhos/BrettPhos). |
| 2-Aminopyridine | 10% | 65% | Highly challenging due to double-chelation; requires BrettPhos. |
References
-
BenchChem Protocols. Regioselective Buchwald-Hartwig Amination of 5-Bromo-8-chloro-1,7-naphthyridine.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Ligand and Catalyst Overview.
-
MDPI Molecules. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement (Analogous Reactivity).
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of 1,8-Naphthyridine Derivatives (Analogous 8-position reactivity).
-
RSC Advances. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
Procedure for nucleophilic aromatic substitution (SNAr) on 8-chloro-1,7-naphthyridine
Executive Summary
This guide details the methodology for functionalizing 8-chloro-1,7-naphthyridine via Nucleophilic Aromatic Substitution (SNAr). The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PDE4, tyrosine kinases). The chlorine atom at the C8 position is highly activated due to its proximity to the N7 nitrogen, rendering it susceptible to displacement by amines, alkoxides, and thiols. This note provides mechanistic insights, a validated experimental protocol, and troubleshooting strategies to ensure high yield and regiochemical fidelity.
Part 1: Mechanistic Insight & Reactivity Profile
Electronic Activation
The reactivity of 8-chloro-1,7-naphthyridine is governed by the electron-deficient nature of the bicyclic system. The nitrogen atom at position 7 (N7) exerts a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the LUMO energy at the C8 carbon. This makes C8 an "ipso" electrophilic site, analogous to the 2-position of pyridine or the 4-position of quinazoline.
-
Primary Activation: The C8-Cl bond is
to the N7 nitrogen. Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen (N7), stabilizing the Meisenheimer complex intermediate. -
Secondary Activation: The N1 nitrogen further depletes electron density from the fused system, although its effect on C8 is less direct than that of N7.
Reaction Pathway Visualization
The following diagram illustrates the SNAr mechanism, highlighting the critical Meisenheimer intermediate stabilization.
Caption: Kinetic pathway of SNAr at C8. The rate-determining step (k1) involves the formation of the anionic intermediate stabilized by N7.
Part 2: Critical Experimental Parameters
To ensure reproducibility, the following parameters must be controlled.
| Parameter | Recommendation | Rationale |
| Solvent | n-Butanol (Thermal) or DMSO/DMF (Base-mediated) | n-BuOH allows high temp (117°C) for neutral amines. DMSO is superior for anionic nucleophiles or unreactive anilines due to dipole stabilization. |
| Base | DIPEA (Organic) or K₂CO₃ (Inorganic) | Scavenges the HCl byproduct. K₂CO₃ is preferred in DMF; DIPEA is preferred in alcoholic solvents to maintain homogeneity. |
| Stoichiometry | 1.1 – 1.5 eq. Nucleophile | Slight excess drives the reaction to completion. Large excess is unnecessary due to high C8 reactivity. |
| Temperature | 80°C – 120°C | Activation barrier is moderate. Room temp reactions are possible with alkoxides but rare with anilines. |
| Atmosphere | Inert (N₂ or Ar) | While not strictly air-sensitive, moisture can hydrolyze the C8-Cl to the pyridone (8-hydroxy) derivative. |
Part 3: Validated Experimental Protocols
Protocol A: Amination with Primary/Secondary Amines (Thermal Method)
Best for: Aliphatic amines (morpholine, piperazine) and electron-rich anilines.
Materials:
-
8-Chloro-1,7-naphthyridine (1.0 eq)
-
Amine Nucleophile (1.2 eq)
-
n-Butanol (anhydrous, 0.5 M concentration)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.
-
Dissolution: Charge the flask with 8-chloro-1,7-naphthyridine and n-butanol. Stir until dissolved.
-
Addition: Add the amine nucleophile followed by DIPEA via syringe.
-
Reaction: Heat the mixture to 110°C (oil bath temperature). Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a more polar fluorescent spot (product) should appear.
-
-
Workup: Cool to room temperature.
-
Option A (Precipitation): If the product precipitates, filter the solid, wash with cold hexanes, and dry.
-
Option B (Extraction): Concentrate the butanol under reduced pressure. Redissolve residue in DCM (50 mL), wash with saturated NaHCO₃ (2 x 20 mL) and Brine (20 mL). Dry over Na₂SO₄.
-
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Etherification with Alcohols (Alkoxide Method)
Best for: Introducing alkoxy groups (methoxy, ethoxy).
Materials:
-
8-Chloro-1,7-naphthyridine (1.0 eq)
-
Alcohol (R-OH) (Solvent/Reagent)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
THF (Dry) (Optional co-solvent if R-OH is valuable)
Step-by-Step Procedure:
-
Activation: In a dried flask under N₂, suspend NaH (1.2 eq) in dry THF (or the neat alcohol if cheap).
-
Alkoxide Formation: Dropwise add the alcohol (if using THF) at 0°C. Stir for 15 min until H₂ evolution ceases.
-
Addition: Add a solution of 8-chloro-1,7-naphthyridine in THF dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow to warm to room temperature. Stir for 2–6 hours. Note: C8 is reactive enough that heating is often unnecessary for primary alkoxides.
-
Quench: Carefully add water or saturated NH₄Cl at 0°C.
-
Workup: Extract with EtOAc. Wash organic layer with water (to remove excess alcohol/salts). Dry and concentrate.
Part 4: Troubleshooting & Quality Control
Common Failure Modes
-
Hydrolysis: Formation of 1,7-naphthyridin-8(7H)-one.
-
Cause: Wet solvent or hygroscopic amine.
-
Solution: Use anhydrous solvents and store the chloride in a desiccator.
-
-
Incomplete Conversion:
-
Cause: Deactivation of nucleophile (e.g., electron-poor aniline).
-
Solution: Switch to Protocol C (Catalytic): Add 0.1 eq of NaI (Finkelstein-like activation) or use acid catalysis (1.0 eq HCl in dioxane) to protonate N7, making the ring more electrophilic (though this deactivates the amine, the balance can favor substitution for weak nucleophiles).
-
Decision Tree for Purification
Caption: Purification strategy based on the physicochemical properties of the 8-substituted product.
References
-
ChemicalBook. (2025). 8-Chloro-1,7-naphthyridine Properties and Synthesis. Retrieved from
-
Wolniak, M. (2000). Advances in the Chemistry of 1,7-Naphthyridine. Heterocycles, 53(11), 2537. (Discusses reactivity of 8-halo positions). Retrieved from
-
BenchChem. (2025). Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine. (Comparative reactivity of C8-Cl vs C5-Br). Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. (General mechanistic grounding for SNAr). Retrieved from
Application Note: Late-Stage Diversification of Drug Candidates Using Naphthyridine Scaffolds
[1][2]
Strategic Rationale & Scope
Naphthyridines (diaza-naphthalenes) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines. Their ability to accept multiple hydrogen bonds and modulate lipophilicity (LogP) makes them ideal for optimizing pharmacokinetic (PK) profiles in late-stage drug development [1].
However, the electron-deficient nature of the naphthyridine core renders it resistant to classical electrophilic aromatic substitution (SEAr). Consequently, Late-Stage Diversification (LSD) of these scaffolds requires orthogonal methodologies: radical C-H alkylation (Minisci-type) and directed metalation (DoM) .
This guide details three validated protocols to install alkyl, aryl, and heteroatom motifs directly onto the naphthyridine core without de novo synthesis.
Key Naphthyridine Isomers in Drug Discovery
Decision Matrix & Workflow
The choice of diversification method depends on the desired substitution pattern and the electronic bias of the substrate.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on regiochemical requirements.
Protocol A: Photoredox Minisci C-H Alkylation[5]
Principle: The Minisci reaction utilizes carbon-centered radicals to attack protonated (activated) heterocycles. While thermal methods (AgNO3/Persulfate) are effective, they often degrade sensitive functional groups. This protocol uses Visible-Light Photoredox Catalysis , which operates under milder conditions and tolerates complex drug scaffolds [2, 3].
Target: C2 and C7 positions (alpha to nitrogen).
Materials
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)
-
Radical Precursor: Alkyl carboxylic acid (R-CO2H) or Alkyl trifluoroborate (R-BF3K).
-
Oxidant: (NH4)2S2O8 (1.5 equiv) - Note: Acts as terminal oxidant.
-
Acid: TFA (1.0 equiv) - Critical for activating the naphthyridine.
-
Solvent: DMSO:H2O (9:1) or MeCN:H2O.
-
Light Source: Blue LED (450 nm).
Step-by-Step Methodology
-
Activation: Dissolve the naphthyridine substrate (0.2 mmol) in DMSO (2 mL). Add TFA (0.2 mmol).[3] Why? Protonation lowers the LUMO energy of the heterocycle, making it susceptible to nucleophilic radical attack.[4]
-
Reagent Assembly: Add the alkyl carboxylic acid (0.4 mmol, 2 equiv), Photocatalyst (1 mol%), and Persulfate (0.3 mmol).
-
Deoxygenation: Sparge the mixture with Argon for 10 minutes. Why? Oxygen quenches triplet-state photocatalysts and carbon radicals.
-
Irradiation: Seal the vial and irradiate with Blue LEDs at 25°C for 12–24 hours. Fan cooling is required to prevent thermal degradation.
-
Workup: Dilute with saturated NaHCO3 (neutralize TFA) and extract with EtOAc.
-
Purification: Flash chromatography. Note that naphthyridines are polar; use DCM:MeOH gradients.
Mechanistic Pathway[7][8][9][10][11]
Figure 2: Mechanistic cycle of the Photoredox Minisci reaction. The cycle relies on the oxidative decarboxylation of the acid to generate the nucleophilic alkyl radical.
Protocol B: Regioselective Directed Metalation (DoM)
Principle: Unlike the Minisci reaction which targets electron-deficient sites, DoM utilizes strong, non-nucleophilic bases to deprotonate C-H bonds adjacent to Directing Groups (DGs) or inherently acidic positions (e.g., C2/C8 in 1,5-naphthyridines). This allows reaction with electrophiles (aldehydes, halogens, ketones) [4].
Target: Ortho-positions or C3/C4 depending on the isomer.
Materials
-
Base: Li-TMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl (Knochel-Hauser Base). Why? TMP bases are sterically bulky, preventing nucleophilic attack on the naphthyridine ring (Chichibabin-type side reactions).
-
Electrophile: Iodine (I2), DMF, or alkyl halides.
-
Solvent: Anhydrous THF.
-
Temperature: -78°C (Li-TMP) or -40°C (TMPMgCl·LiCl).[5]
Step-by-Step Methodology
-
Preparation of Base: Generate Li-TMP in situ by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78°C. Stir for 30 min.
-
Metalation: Add the naphthyridine substrate (1.0 equiv) dropwise at -78°C.
-
Critical: For 1,5-naphthyridine, lithiation occurs preferentially at C2/C6. If blocked, it moves to C4/C8.
-
-
Equilibration: Stir for 45 minutes. The solution often turns deep red/brown, indicating the lithiated species.
-
Quench: Add the electrophile (e.g., I2 in THF) rapidly.
-
Warm-up: Allow to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH4Cl.
Protocol C: N-Oxide Activation (Boekelheide-Type)
Principle: Naphthyridines can be oxidized to N-oxides, which reverses the polarity (umpolung) at the adjacent carbons or allows for rearrangement with anhydrides to install oxygen functionality [5].
Step-by-Step Methodology
-
N-Oxidation: Treat naphthyridine with m-CPBA (1.1 equiv) in DCM at 0°C to RT. Isolate the N-oxide.[6]
-
Rearrangement (Functionalization):
-
Dissolve N-oxide in DCM.
-
Add Trifluoroacetic Anhydride (TFAA) (2.0 equiv) at 0°C.
-
Stir for 2 hours.
-
Outcome: This yields the trifluoroacetate ester at the alpha-position.
-
-
Hydrolysis: Treat with K2CO3/MeOH to yield the 2-hydroxy-naphthyridine (which exists as the naphthyridinone tautomer).
-
Diversification: The resulting hydroxyl group can be converted to a chloride (POCl3) and then subjected to SNAr or Suzuki coupling.
Data Summary & Troubleshooting
Comparison of Methodologies
| Feature | Minisci (Radical) | DoM (Anionic) | N-Oxide Rearrangement |
| Primary Target | C2, C7 (Electron Deficient) | Ortho to DG / C2 | Alpha to Nitrogen |
| Reagent Class | Carboxylic Acids / Alkyl Halides | Electrophiles (I2, DMF) | Anhydrides / Nucleophiles |
| Conditions | Acidic, Oxidative | Basic, Cryogenic | Oxidative then Basic |
| Key Limitation | Polysubstitution (Over-alkylation) | Functional Group Tolerance | Requires 2 steps |
Troubleshooting Guide
-
Issue: Low Conversion in Minisci Reaction.
-
Cause: Inefficient radical generation or poor substrate protonation.
-
Fix: Increase TFA concentration to ensure full protonation. Switch to a more oxidizing photocatalyst or add a co-oxidant (Persulfate).
-
-
Issue: Regioisomeric Mixtures in DoM.
-
Issue: Over-alkylation (Minisci).
-
Cause: Product is more nucleophilic than starting material.
-
Fix: Stop reaction at 60-70% conversion. Use a biphasic solvent system (DCM/Water) to extract the product away from the radical source.
-
References
-
Muehlmann, P. J., et al. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Link
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med. Chem. Commun. Link
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed. Link
-
Masdeu, C., et al. (2020). Zn-, Mg-, and Li-TMP Bases for the Successive Regioselective Metalations of the 1,5-Naphthyridine Scaffold. J. Org. Chem. Link
-
Fagnoni, M., et al. (2018). Photocatalyzed ortho-Alkylation of Pyridine N-Oxides. Angewandte Chemie. Link
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis and Evaluation of 1,7-Naphthyridine Scaffolds as Potent PDE5 Inhibitors
Executive Summary
The inhibition of Phosphodiesterase type 5 (PDE5) remains a cornerstone in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1] While pyrazolo[4,3-d]pyrimidin-7-ones (e.g., Sildenafil) and imidazo[5,1-f][1,2,4]triazin-4-ones (e.g., Vardenafil) dominate the market, the 1,7-naphthyridine scaffold represents a critical bioisostere. This scaffold offers distinct physicochemical properties, including altered solubility profiles and unique vector exploration for the S2 hydrophobic pocket of the PDE5 active site.
This guide provides a comprehensive workflow for the chemical synthesis of 1,7-naphthyridine-based inhibitors and their subsequent biochemical validation using Fluorescence Polarization (FP) assays.
Scientific Rationale & Mechanism
The PDE5 Signaling Cascade
PDE5 is a cGMP-specific metallophosphohydrolase. Under physiological conditions, Nitric Oxide (NO) stimulates Soluble Guanylate Cyclase (sGC) to produce cGMP, which activates Protein Kinase G (PKG), leading to smooth muscle relaxation (vasodilation). PDE5 terminates this signal by hydrolyzing cGMP to 5'-GMP.[1]
Inhibitors based on the 1,7-naphthyridine core mimic the purine ring of cGMP, competitively binding to the catalytic domain (Q-pocket) and preventing hydrolysis.
Pathway Visualization
The following diagram illustrates the NO/cGMP signaling pathway and the intervention point of 1,7-naphthyridine inhibitors.
Figure 1: The NO/cGMP signaling cascade. 1,7-naphthyridine inhibitors competitively block PDE5, maintaining high intracellular cGMP levels.
Chemical Synthesis Protocol
Retrosynthetic Strategy
The construction of the 1,7-naphthyridine core for PDE5 inhibition often utilizes a 3-aminoisonicotinic acid precursor. This route allows for the formation of the critical urea or amide functionality required for H-bonding in the PDE5 Q-pocket.
Target Molecule Class: 6-substituted-1,7-naphthyridin-8(7H)-ones.
Step-by-Step Synthesis (The "Friedländer-Type" Approach)
Reagents Required:
-
3-Aminoisonicotinic acid
-
Acetic anhydride (
) -
Primary amines (
) -
Phosphorus oxychloride (
) -
Palladium catalysts (for Suzuki/Buchwald couplings)
Protocol:
-
Cyclization to 1,7-Naphthyridinone:
-
Dissolve 3-aminoisonicotinic acid (1.0 eq) in acetic anhydride (5.0 eq).
-
Reflux at 140°C for 4 hours. The amino group is acetylated, followed by intramolecular cyclization.
-
Observation: Reaction mixture turns dark brown.
-
Concentrate in vacuo. Triturate with diethyl ether to yield the acetamido-intermediate.
-
-
Introduction of the C-8 Functionality (Chlorination):
-
Suspend the intermediate in neat
(10 vol). -
Heat to 110°C for 3 hours. This converts the lactam/hydroxyl moiety at C-8 to a chlorine atom, activating it for Nucleophilic Aromatic Substitution (
). -
Safety Warning: Quench excess
by slowly pouring onto crushed ice/ammonium hydroxide. This is highly exothermic.
-
-
Functionalization (C-8 Substitution):
-
Dissolve 8-chloro-1,7-naphthyridine derivative in DMF.
-
Add the desired amine (e.g., N-methylpiperazine derivative for solubility) (1.2 eq) and
(2.0 eq). -
Heat at 80°C for 6-12 hours.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
-
-
Scaffold Optimization (C-6 Modification):
-
If the C-6 position carries a halogen (from precursor design), perform a Suzuki-Miyaura coupling using
and an aryl boronic acid (mimicking the phenyl group of Sildenafil).
-
Synthesis Workflow Diagram
Figure 2: Synthetic route for the preparation of 8-substituted-1,7-naphthyridine derivatives.
Biochemical Evaluation: IMAP Fluorescence Polarization Assay
To validate the potency of the synthesized 1,7-naphthyridines, we utilize the IMAP (Immobilized Metal Assay for Phosphochemicals) technology. This is a homogeneous, non-radioactive assay.
Assay Principle
The assay uses a fluorescein-labeled cGMP substrate (Fl-cGMP).
-
Intact Substrate: Small, rotates rapidly. Low Fluorescence Polarization (mP).
-
Hydrolyzed Substrate: PDE5 cleaves Fl-cGMP to Fl-GMP.
-
Binding: Trivalent metal nanoparticles in the binding buffer complex specifically with the phosphate group of the hydrolyzed Fl-GMP.
-
Result: The Fl-GMP-Nanoparticle complex is large and rotates slowly. High Fluorescence Polarization (mP).
-
Inhibition: If the 1,7-naphthyridine inhibitor works, substrate remains intact. Low mP.
Detailed Protocol
Materials:
-
Recombinant Human PDE5A1 enzyme (active).
-
Substrate: Fl-cGMP.
-
IMAP Binding Reagent (Molecular Devices or equivalent).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM
, 0.05% , 0.01% Tween-20. -
Black 384-well microplates.
Procedure:
-
Compound Preparation:
-
Dissolve synthesized 1,7-naphthyridines in 100% DMSO.
-
Perform 1:3 serial dilutions to generate an 11-point dose-response curve (Start conc: 10
).
-
-
Enzyme Addition:
-
Add 5
of diluted PDE5A1 enzyme to wells (Final conc: ~0.5 ng/well, calibrated to convert 20-30% substrate). -
Add 200 nL of compound solution. Incubate 15 mins at Room Temp (RT).
-
-
Substrate Initiation:
-
Add 5
of Fl-cGMP (Final conc: 100 nM). -
Incubate for 60 mins at RT.
-
-
Termination & Read:
-
Add 20
of IMAP Binding Solution. -
Shake plate for 1 min; incubate 30 mins at RT.
-
Read Fluorescence Polarization (Ex 485 nm / Em 525 nm) on a multi-mode plate reader (e.g., EnVision or SpectraMax).
-
Data Analysis & Interpretation
Calculate
Representative Data (Hypothetical Comparison):
| Compound Class | Core Scaffold | PDE5 | Selectivity (vs PDE6) |
| Reference | Sildenafil (Pyrazolopyrimidine) | 3.5 | ~10-fold |
| Reference | Tadalafil (Carboline) | 2.0 | >700-fold |
| Target | 1,7-Naphthyridine Analog A | 4.2 | >50-fold |
| Target | 1,7-Naphthyridine Analog B | 1.8 | >80-fold |
Note: 1,7-naphthyridines often show improved selectivity profiles over PDE6 (retinal phosphodiesterase) compared to early-generation inhibitors due to subtle steric differences in the binding pocket.
References
-
Ukita, T., et al. (2003).[2] "1,7- and 2,7-Naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(23), 4241-4244.
-
Rotella, D. P. (2002). "Phosphodiesterase 5 inhibitors: current status and potential applications." Nature Reviews Drug Discovery, 1(9), 674-682.
-
Molecular Devices. (2023). "IMAP Phosphodiesterase Assays: Application Note."
-
Jia, C., et al. (2025). "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives." Molecules, 25.
-
BenchChem. (2025).[3] "Application Notes and Protocols for PDE5 In Vitro Assay."
Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE. 1,7-naphthyridine derivatives are potent bioactive molecules; handle with care.
Sources
Troubleshooting & Optimization
Preventing dehalogenation side reactions in 8-Chloro-5-iodo-1,7-naphthyridine coupling
This guide is structured as a specialized Technical Support Center for medicinal chemists working with the 1,7-naphthyridine scaffold.
Topic: Prevention of Dehalogenation & Selectivity Control Document ID: NAPH-SUP-005 Last Updated: February 15, 2026
The Mechanistic Landscape: Why Dehalogenation Happens
User Query: Why am I observing the formation of 8-chloro-1,7-naphthyridine (des-iodo byproduct) instead of my coupled product?
Technical Insight: In the coupling of 8-Chloro-5-iodo-1,7-naphthyridine , the C5-Iodine bond is the intended reactive site due to its lower bond dissociation energy compared to C8-Chlorine. However, hydrodehalogenation (replacement of I with H) is a pervasive side reaction driven by the formation of a Palladium-Hydride (Pd-H) species.
This occurs when the rate of
Pathway Visualization
The following diagram illustrates the "Fork in the Road" where your reaction diverges toward the unwanted byproduct.
Caption: Path A leads to the target. Path B is triggered by protic solvents or alkoxide bases acting as hydride donors.
Critical Parameter Optimization
To suppress Path B (above), you must eliminate hydride sources and accelerate the desired coupling cycle.
A. Solvent Selection (The "Hardware" Fix)
Rule: Avoid primary and secondary alcohols (MeOH, EtOH, iPrOH). They are the primary source of hydrides via
| Solvent System | Risk Level | Recommendation | Mechanism of Failure |
| Ethanol / Water | 🔴 High | AVOID | EtOH oxidizes to acetaldehyde, donating H- to Pd. |
| DMF / Water | 🟡 Medium | Caution | DMF can decompose to dimethylamine (reductant) at high T. |
| 1,4-Dioxane | 🟢 Low | PREFERRED | Aprotic; stabilizes Pd intermediates without donating H-. |
| Toluene | 🟢 Low | PREFERRED | Totally inert to hydride transfer; requires phase transfer agent if using aqueous base. |
B. Base Selection (The "Software" Fix)
Rule: Avoid alkoxides (
-
Why? Alkoxides possess
-hydrogens that can be transferred to Palladium. -
Recommendation: Use
or . These bases increase the concentration of the active boronate species (increasing Path A rate) without acting as reducing agents.
C. Catalyst & Ligand Architecture
For the 1,7-naphthyridine scaffold, selectivity between C5-I and C8-Cl is paramount.
-
Pd(dppf)Cl₂: The "Gold Standard" for selectivity. The large bite angle and bidentate nature suppress the coordination of hydride sources while distinguishing well between I and Cl.
-
Pd(PPh₃)₄: Acceptable, but excess
can sometimes slow down transmetallation, allowing dehalogenation to creep in. -
Avoid: Highly active "hot" catalysts (like Pd/Amphos or Pd-PEPPSI) unless necessary, as they may begin to oxidatively add to the C8-Chlorine, leading to mixtures.
Troubleshooting Guides (FAQs)
Q1: I am seeing the C5-H (dehalogenated) byproduct. How do I stop it?
Diagnosis: Your catalytic cycle is "idling" at the oxidative addition stage, waiting for the boronic acid. Immediate Actions:
-
Switch Solvent: If using EtOH/H2O, switch to Dioxane/H2O (4:1) .
-
Increase Boronate: Hydride elimination is a competitive process. Push the equilibrium by adding 1.5 - 2.0 equivalents of boronic acid.
-
Dry Conditions: If the problem persists, switch to Anhydrous Suzuki Conditions (see Protocol B below) using CsF as the base activator. This removes water/protic sources entirely.
Q2: I am seeing coupling at BOTH C5 and C8 (Bis-coupling).
Diagnosis: The catalyst is too active, or the temperature is too high. Immediate Actions:
-
Lower Temperature: 8-Chloro-5-iodo-1,7-naphthyridine has a highly activated C5-I bond. Coupling often proceeds at 40–60°C . Do not reflux at 100°C unless necessary.
-
Change Ligand: Switch to Pd(dppf)Cl₂ . Its steric bulk makes it difficult to insert into the more hindered/stronger C8-Cl bond compared to the C5-I bond.
Q3: My reaction is black and stalled (Pd precipitation).
Diagnosis: Ligand dissociation leading to Pd-black formation. This often coincides with dehalogenation. Immediate Actions:
-
Degas Thoroughly: Oxygen promotes homocoupling and catalyst decomposition. Sparge with Argon for 15 mins.
-
Add Free Ligand: Add 5-10 mol% of the free ligand (e.g., dppf) to stabilize the active species.
Validated Experimental Protocols
Protocol A: Standard Selective Coupling (High Selectivity)
Best for: Routine coupling of boronic acids/esters where C8-Cl preservation is required.
-
Charge Vessel: In a reaction vial, combine:
-
8-Chloro-5-iodo-1,7-naphthyridine (1.0 eq)
-
Boronic Acid/Pinacol Ester (1.1 eq)
-
(2.0 eq) or
(2.0 eq) -
Catalyst:
(5 mol%)
-
-
Solvent: Add 1,4-Dioxane / Water (4:1 ratio) .
-
Note: Concentration should be roughly 0.1 M.[3]
-
-
Degas: Sparge with Argon/Nitrogen for 10 minutes (Critical to prevent oxidation-induced side reactions).
-
Reaction: Heat to 60°C . Monitor by LCMS at 1 hour.
-
Checkpoint: If C5-I remains, increase T to 80°C. Do not exceed 90°C to protect C8-Cl.
-
Protocol B: Anhydrous "Anti-Dehalogenation" System
Best for: Substrates plagued by hydrodehalogenation (C5-H formation).
-
Charge Vessel:
-
8-Chloro-5-iodo-1,7-naphthyridine (1.0 eq)
-
Boronic Ester (1.5 eq) — Esters preferred over acids for anhydrous runs.
-
Base: CsF (2.5 eq) — Acts as a non-protic activator.
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR (5 mol%).
-
-
Solvent: Anhydrous Toluene or Dioxane .
-
Reaction: Heat to 80-90°C under inert atmosphere.
Decision Logic for Optimization
Use this flow to determine your next experimental move.
Caption: Logical workflow for diagnosing and correcting reaction failures.
References
-
Navarro, O., et al. (2004).[6][7] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Shermolovich, Y. G., et al. (2014). "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Catalysts.
-
Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanisms."
-
BenchChem Technical Support. (2025). "Managing Hydrodehalogenation in Palladium-Catalyzed Reactions."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Halogens in aqueous solution and their displacement reactions | Class experiment | RSC Education [edu.rsc.org]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for 8-Chloro-5-iodo-1,7-naphthyridine Reaction Mixtures
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Chloro-5-iodo-1,7-naphthyridine. The 1,7-naphthyridine scaffold is a critical pharmacophore in modern medicinal chemistry, with derivatives showing promise as kinase inhibitors and anti-cancer agents.[1][2] Achieving high purity of substituted naphthyridines like the target compound is paramount for accurate biological evaluation and downstream applications. This document addresses common purification hurdles through a combination of frequently asked questions for rapid troubleshooting and detailed experimental guides for systematic problem-solving.
Section 1: Frequently Asked Questions (FAQs)
This section addresses initial, common queries that arise during the purification workflow.
Q1: My crude reaction mixture is a dark, oily, or tarry residue after solvent removal. What is my first step?
A1: An oily or intractable crude product often indicates the presence of polymeric side products, residual high-boiling solvents (e.g., DMF, DMSO), or salts. The immediate goal is to precipitate a solid that can be further purified.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the desired product has poor solubility, such as hexanes, diethyl ether, or a mixture thereof. This can often induce precipitation of the product, leaving more soluble impurities in the solvent.
-
Aqueous Work-up: If acidic or basic reagents were used, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3] This process effectively removes inorganic salts and many polar impurities.
Q2: Thin-Layer Chromatography (TLC) of my crude product shows multiple spots. How do I decide between column chromatography and recrystallization?
A2: The choice depends on the number and separation of impurities shown on the TLC plate.
-
Column Chromatography is the preferred method when multiple impurities are present, especially if their polarities are close to that of your product (i.e., spots are close together).[4][5] It offers the highest resolving power for complex mixtures.
-
Recrystallization is most effective when you have one major product with minor impurities that have significantly different solubilities in a given solvent system.[6][] If your TLC shows one dominant spot and other faint spots that are far apart from it, recrystallization is an excellent and often more scalable option.
Q3: What are the most probable impurities I might encounter in the synthesis of 8-Chloro-5-iodo-1,7-naphthyridine?
A3: The impurities are highly dependent on the synthetic route. However, for typical heterocyclic syntheses involving halogenation, common side products may include:
-
Starting Materials: Incomplete consumption of the precursor naphthyridine or halogenating agents.
-
Isomeric Products: Potential for halogenation at other positions on the naphthyridine ring, depending on the directing effects of existing substituents.
-
Hydrolysis Products: If moisture is present, chloro- or iodo-substituents can be hydrolyzed to the corresponding hydroxyl group (a naphthyridinone).
-
Over- or Under-Halogenated Species: Molecules that have incorporated two chloro groups, two iodo groups, or have failed to incorporate one of the halogens. Structurally similar impurities are often the most difficult to remove.[8]
Q4: I am experiencing significant product loss during purification. What are the common culprits?
A4: Product loss can occur at multiple stages:
-
During Extraction: If the product has some water solubility or is a salt, it may be lost to the aqueous layer. Ensure the pH of the aqueous layer is adjusted to suppress the ionization of the nitrogen-containing naphthyridine ring.
-
During Chromatography: The product may be irreversibly adsorbed onto the silica gel, especially if it is highly polar or basic. Pre-treating the silica gel with a small amount of triethylamine (~0.5-1%) in the eluent can mitigate this.[9] Additionally, using an eluent that is too polar can cause the product to elute too quickly with impurities, leading to the loss of mixed fractions.
-
During Recrystallization: Using an excessive amount of solvent to dissolve the crude product will result in low recovery upon cooling.[10] Always use the minimum amount of hot solvent required to fully dissolve the solid. Furthermore, ensure the solution is cooled slowly to maximize crystal growth and recovery.
Section 2: In-Depth Troubleshooting & Experimental Guides
Guide 1: Purification by Flash Column Chromatography
Flash column chromatography is the workhorse technique for purifying complex mixtures where components have different polarities.[9] It relies on partitioning the sample between a stationary phase (typically silica gel) and a mobile phase (the eluent).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcps.org [ijcps.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 8. DSpace [cora.ucc.ie]
- 9. Chromatography [chem.rochester.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Controlling Regioselectivity in 8-Chloro-5-iodo-1,7-naphthyridine Substitution Reactions
Welcome to the technical support center for navigating the complexities of substitution reactions on the 8-chloro-5-iodo-1,7-naphthyridine scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve specific regiochemical outcomes in their synthetic strategies. Here, we will delve into the underlying principles governing selectivity, troubleshoot common experimental hurdles, and provide robust protocols to empower your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 8-chloro-5-iodo-1,7-naphthyridine?
The regioselectivity of SNAr reactions on this dihalogenated naphthyridine is a delicate interplay of several factors:
-
Electronic Effects: The inherent electronic properties of the 1,7-naphthyridine ring system play a crucial role. The nitrogen atoms are strongly electron-withdrawing, which activates the ring towards nucleophilic attack.[1] The positions ortho and para to the ring nitrogens are the most activated. In the case of 8-chloro-5-iodo-1,7-naphthyridine, the C8 position is para to N7, and the C5 position is para to a lone pair on N1 (in one resonance form) and ortho to N7.
-
Leaving Group Ability: In nucleophilic aromatic substitution, the rate-determining step is typically the initial addition of the nucleophile to form a Meisenheimer complex.[2] Consequently, the bond to the leaving group is not significantly broken in the transition state. Paradoxically, for SNAr, the reactivity order of halogens is often F > Cl > Br > I.[2] This is because the more electronegative halogen better stabilizes the intermediate negative charge through inductive effects. However, the C-I bond is weaker than the C-Cl bond, which can become a factor in certain reaction mechanisms or under specific conditions.
-
Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile (HSAB theory) can influence the site of attack. Hard nucleophiles (e.g., alkoxides, amines) tend to react at the site of greatest positive charge (the more electronically deficient carbon), while softer nucleophiles (e.g., thiolates) may favor reaction at a site that leads to a more stable intermediate or is more polarizable.
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts or additives can all modulate the regioselectivity. For instance, polar aprotic solvents are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt without strongly solvating the anion, thus increasing its nucleophilicity.
Q2: Which position, C5 (iodo) or C8 (chloro), is generally more reactive towards nucleophilic substitution?
Predicting the more reactive site is not always straightforward and can be highly dependent on the specific reaction conditions and the nucleophile used.
-
Argument for C8 reactivity: The C8 position is directly para to the N7 atom, leading to strong activation towards nucleophilic attack. The chloro substituent is also more electronegative than the iodo substituent, which can better stabilize the negative charge in the Meisenheimer intermediate through induction.[3]
-
Argument for C5 reactivity: The C5 position is ortho to the N7 atom and influenced by the N1 atom. While iodine is a better leaving group in terms of bond strength, this is less critical in the addition-elimination mechanism of SNAr.[1]
Ultimately, the preferred site of reaction is best determined empirically for each new nucleophile and set of reaction conditions. Computational methods, such as Density Functional Theory (DFT) calculations of the stabilities of the isomeric σ-complex intermediates, can also provide valuable predictions.[4][5]
Q3: Can the reaction proceed through a concerted mechanism?
While the classical SNAr mechanism involves a two-step addition-elimination process via a Meisenheimer complex, recent research has provided evidence for concerted (c_S_N_Ar) mechanisms in some systems.[6][7] These concerted pathways are more likely when the aromatic ring is not strongly activated by electron-withdrawing groups. Given the presence of two activating nitrogen atoms in the 1,7-naphthyridine core, the stepwise mechanism is generally considered more probable. However, the possibility of a concerted mechanism, particularly with certain nucleophiles or leaving groups, should not be entirely dismissed.
II. Troubleshooting Guide
This section addresses common issues encountered during substitution reactions with 8-chloro-5-iodo-1,7-naphthyridine.
Issue 1: Low or No Conversion to Product
If your reaction is sluggish or fails to proceed, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient activation of the nucleophile | - For amine nucleophiles, ensure a suitable base (e.g., K₂CO₃, Cs₂CO₃) is present to deprotonate the amine if it's used as a salt, or to act as a proton sponge. - For alcohol or thiol nucleophiles, use a strong enough base (e.g., NaH, KHMDS) to generate the corresponding alkoxide or thiolate. |
| Low reaction temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of side products. |
| Inappropriate solvent | - Ensure you are using a polar aprotic solvent such as DMF, DMAc, DMSO, or NMP. These solvents effectively solvate the counter-ion of the nucleophile, enhancing its reactivity. |
| Poor solubility of reactants | - If reactants are not fully dissolved, this can hinder the reaction. Try a different polar aprotic solvent in which all components are soluble at the reaction temperature. |
| Degradation of starting material or product | - Check the stability of your starting material and product under the reaction conditions.[8] Take aliquots at different time points and analyze by LC-MS to identify any degradation pathways. |
Issue 2: Poor Regioselectivity (Formation of a Mixture of C5 and C8 Substituted Products)
Achieving high regioselectivity is often the primary challenge. If you are observing a mixture of isomers, the following strategies can help to favor one product over the other.
| Possible Cause | Troubleshooting Steps |
| Kinetic vs. Thermodynamic Control | - To favor the kinetically controlled product: Run the reaction at a lower temperature for a longer period. The kinetic product is formed from the lower energy transition state. - To favor the thermodynamically controlled product: Run the reaction at a higher temperature. This will allow the initially formed products to equilibrate to the more stable isomer. |
| Nucleophile Choice | - Experiment with nucleophiles of varying hardness/softness. For example, if an amine (harder nucleophile) gives a mixture, try a corresponding thiol (softer nucleophile) to see if the selectivity changes. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can influence the transition state energies for attack at C5 and C8. Screen a range of polar aprotic solvents (DMF, DMSO, NMP, etc.) to optimize selectivity. |
| Metal Chelation | - The nitrogen atoms of the naphthyridine ring can chelate with metal cations from the base or nucleophile salt. This can alter the electronic landscape of the ring and direct the nucleophile to a specific position. Experiment with different counter-ions (e.g., Li⁺, Na⁺, K⁺, Cs⁺) for your base.[9] |
Issue 3: Formation of Disubstituted Products
If you are aiming for monosubstitution but observe significant amounts of the disubstituted product, consider these adjustments:
| Possible Cause | Troubleshooting Steps |
| Excess Nucleophile | - Reduce the equivalents of the nucleophile to 1.0-1.2 equivalents relative to the 8-chloro-5-iodo-1,7-naphthyridine. |
| High Reaction Temperature or Long Reaction Time | - The monosubstituted product is often more activated towards a second substitution than the starting material. Lower the reaction temperature and carefully monitor the reaction progress to stop it once the starting material is consumed but before significant disubstitution occurs. |
| High Reactivity of the Monosubstituted Intermediate | - If lowering the temperature and equivalents of nucleophile is not sufficient, consider a less reactive nucleophile or protecting groups if applicable. |
Issue 4: Difficulty in Product Isolation and Purification
The separation of regioisomers can be challenging due to their similar polarities.
| Possible Cause | Troubleshooting Steps |
| Similar R_f values of isomers | - Optimize chromatography: Screen different solvent systems for flash column chromatography. A shallow gradient or isocratic elution may be necessary. Consider using a high-performance flash chromatography system for better resolution. - Alternative purification methods: If chromatography fails, consider recrystallization from a suitable solvent system. In some cases, derivatization of the mixture to compounds with more distinct physical properties, followed by separation and deprotection, might be a viable, albeit longer, route. |
| Product instability during workup | - If your product is sensitive to acid or base, ensure your workup procedure is neutral.[8] Test the stability of your product to the workup conditions on a small scale before applying it to the entire batch. |
III. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a starting point for the reaction of 8-chloro-5-iodo-1,7-naphthyridine with an amine nucleophile. Optimization will likely be required for each specific substrate.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 8-chloro-5-iodo-1,7-naphthyridine (1.0 equiv.), the desired amine (1.1 equiv.), and a suitable base (e.g., potassium carbonate, 2.0 equiv.).
-
Solvent Addition: Add dry, degassed polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of approximately 0.1 M with respect to the starting naphthyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with a Thiol
This protocol is a general guideline for the reaction with a thiol nucleophile.
-
Thiolate Formation: In a separate dry flask under an inert atmosphere, dissolve the thiol (1.1 equiv.) in a dry polar aprotic solvent (e.g., THF or DMF). Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 1.1 equiv.) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Reaction Setup: In the main reaction flask, dissolve 8-chloro-5-iodo-1,7-naphthyridine (1.0 equiv.) in a dry, degassed polar aprotic solvent.
-
Addition: Slowly add the pre-formed thiolate solution to the solution of the naphthyridine at room temperature.
-
Reaction and Monitoring: Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
IV. Visualizing the Reaction Landscape
Decision-Making Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing regioselectivity.
Conceptual SNAr Mechanism
Caption: Competing SNAr pathways at C5 and C8.
V. References
-
Vertex AI Search. (2010, April 7). Regioselective Nucleophilic Aromatic Substitution of Benzo[c][4][8]naphthyridines. Retrieved from
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Retrieved from
-
Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from
-
How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Retrieved from
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution | Request PDF. (2025, August 10). Retrieved from
-
Predicting regioselectivity in nucleophilic aromatic substitution. (2012, April 6). PubMed. Retrieved from
-
Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. (2020, June 16). MDPI. Retrieved from
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH. Retrieved from
-
ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from
-
Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. Retrieved from
-
Schemes depicting the SNAr/nucleophilic substitution of the different.... (n.d.). ResearchGate. Retrieved from
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from
-
Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (2025, June 16). Beilstein Journals. Retrieved from
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). Semantic Scholar. Retrieved from
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from
-
LCMS Troubleshooting Tips. (n.d.). Shimadzu. Retrieved from
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. Retrieved from
-
Technical Support Center: Managing Regioselectivity in the Iodination of Imidazole. (n.d.). Benchchem. Retrieved from
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from
-
Regioselectivity control in alkylation reactions of indolyl ambident anion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from
-
5-Chloro-8-iodo-1,6-naphthyridine | 107484-69-5. (n.d.). Retrieved from
-
Troubleshooting Symptoms and Solutions | Agilent. (2014, February 11). Retrieved from
-
Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. (n.d.). PMC. Retrieved from
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. How To [chem.rochester.edu]
- 9. Regioselectivity control in alkylation reactions of indolyl ambident anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Alternative ligands for difficult couplings with sterically hindered naphthyridines
Technical Support Center: Difficult Couplings with Sterically Hindered Naphthyridines
Introduction: The Naphthyridine Challenge
User Context: You are attempting a Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) on a naphthyridine scaffold. The Problem: Standard protocols (e.g., Pd(PPh3)4 or dppf) are failing. You likely observe either no conversion (catalyst poisoning) or dehalogenation (reduction of the halide).
The Root Cause: Naphthyridines present a "perfect storm" of difficulty:
-
The "Naphthyridine Trap" (Catalyst Poisoning): Unlike simple pyridines, naphthyridines possess two nitrogen atoms capable of chelating Pd(II) species, effectively sequestering the catalyst from the productive cycle.
-
Steric Wall: Substituents at the 2-, 4-, or 8-positions create immense steric clashes, preventing the approach of the coupling partner.
-
Electronic Deficiency: The electron-poor ring facilitates oxidative addition but makes the subsequent reductive elimination step energetically uphill and sluggish.
Module 1: The Ligand Selector (Decision Matrix)
Do not guess. Use this logic flow to select the correct ligand class.
Caption: Logic flow for ligand selection based on coupling type and steric demand.
Module 2: Troubleshooting Guide & FAQs
Scenario A: The Reaction Never Starts (0% Conversion)
Symptoms: The aryl halide remains untouched. The solution might turn dark immediately (Pd black formation) or remain pale yellow (inactive complex). Diagnosis: Catalyst Poisoning. The naphthyridine nitrogens have displaced the ligand or the Pd source never generated the active Pd(0) species. Corrective Actions:
-
Switch to Precatalysts: Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand. These require an induction period where the naked Pd is vulnerable to N-binding.
-
Recommendation: Use Pd-G4-XPhos or Pd-G4-RuPhos (Buchwald G4 Precatalysts). These contain the ligand pre-bound and activate only upon heating, flooding the cycle with active catalyst.
-
-
Increase Temperature: N-coordination is reversible. Higher temperatures (>80°C) favor the dissociation of the naphthyridine from the Pd center, allowing the phosphine ligand to bind.
-
The "Throw-In" Method: If using a precatalyst isn't possible, add the ligand to the Pd source outside the reaction vessel in a small amount of solvent, stir for 5 mins, and then add to the reaction mixture.
Scenario B: Hydrodehalogenation (Halide replaced by Hydrogen)
Symptoms: You see the formation of the "reduced" naphthyridine (H instead of Br/Cl). Diagnosis: Beta-Hydride Elimination. The oxidative addition occurred, but the coupling partner (amine/boronate) is too bulky to undergo transmetallation/amine binding. The complex waits, and eventually, the ligand or solvent donates a hydride. Corrective Actions:
-
Bulk Up the Ligand: Switch from RuPhos to tBuBrettPhos or AdBrettPhos . The immense bulk of these ligands accelerates Reductive Elimination (the step that forms the product), outcompeting the side reaction.
-
Switch Base: If using isopropanol or secondary alkoxides as bases, switch to NaOtBu (Sodium tert-butoxide) or LHMDS . Avoid bases with beta-hydrogens if possible, though tBuOK is usually safe.
Scenario C: Protodeboronation (Suzuki Coupling)
Symptoms: The halide remains, but the boronic acid has disappeared (converted to Ar-H). Diagnosis: Naphthyridines are electron-deficient, making the reaction mixture acidic/reactive toward the boronic acid. Corrective Actions:
-
Slow Addition: Do not add all boronic acid at once. Add it in 3 portions over 1 hour.
-
Anhydrous Conditions: Switch to K₃PO₄ (anhydrous) in Dioxane/Toluene. Water promotes deboronation in heterocyclic boronic acids.
-
Ligand Switch: Use SPhos .[1] Its unique structure protects the boronic acid during transmetallation.
Module 3: Comparative Data & Specialized Ligands
When standard Buchwald ligands fail, consider these specialized options validated for hindered systems.
| Ligand Name | Class | Best Use Case | Mechanism of Action |
| XPhos | Biaryl Phosphine | General hindered Suzuki | High turnover; resists oxidation. |
| RuPhos | Biaryl Phosphine | Secondary Amines | Balances steric bulk with electron density for oxidative addition. |
| BrettPhos | Biaryl Phosphine | Primary Amines | Extremely bulky; prevents "double arylation" of primary amines. |
| AntPhos | Anthracene Phosphine | Extreme Steric Suzuki | The anthracene wing creates a "pocket" that forces reductive elimination in tetra-ortho systems. |
| PEPPSI-IPent | NHC (Carbene) | The "Nuclear Option" | Non-phosphine ligand. Extremely strong sigma-donor. Virtually immune to N-poisoning. |
Module 4: The "Gold Standard" Protocol
Application: Buchwald-Hartwig Amination of a 2,8-Disubstituted Naphthyridine. Rationale: This protocol uses a G4 precatalyst to bypass poisoning and a bulky ligand to force reductive elimination.
-
Preparation:
-
Dry a reaction vial and equip it with a magnetic stir bar.
-
Crucial: All solids must be weighed in air but the vial should be purged with Argon/Nitrogen immediately after.
-
-
Reagents:
-
1.0 equiv Naphthyridine Halide (Br or Cl).
-
1.2 equiv Amine.
-
1.4 equiv NaOtBu (Sodium tert-butoxide). Note: Store this in a glovebox if possible; moisture kills it.
-
2-5 mol% Pd-G4-BrettPhos (Precatalyst).
-
-
Solvent System:
-
Add 1,4-Dioxane (anhydrous). Concentration: 0.1 M to 0.2 M.
-
Tip: If solubility is poor, use t-Amyl Alcohol.
-
-
Reaction:
-
Seal the vial.
-
Heat to 100°C for 12 hours. Do not check TLC at 1 hour; these reactions often have an induction period.
-
-
Workup:
-
Dilute with EtOAc, filter through a small pad of Celite (to remove Pd black), and concentrate.
-
Module 5: Mechanistic Visualization
Understanding the "Trap" is key to avoiding it.
Caption: The "Naphthyridine Trap" competes with the productive cycle. Bulky ligands prevent the red path.
References
-
Buchwald Ligand Overview & Selection
-
The "Naphthyridine Trap" (Catalyst Poisoning)
-
AntPhos for Extreme Sterics
-
Tang, W., et al. (2014).[2] Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling... with a Pd-AntPhos catalyst. Organic Chemistry Frontiers.
-
-
PEPPSI Ligands (NHC)
-
Organ, M. G., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr.[7] Synlett.
-
-
Precatalyst Utility (Pd G3/G4)
- Bruno, N. C., et al. (2013).
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to C13 NMR Spectra Analysis of Substituted 1,7-Naphthyridines
For researchers and professionals in drug development, a comprehensive understanding of the structural nuances of heterocyclic compounds is paramount. The 1,7-naphthyridine scaffold, a key pharmacophore in numerous therapeutic agents, presents a unique set of challenges and opportunities in its characterization. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful tool for elucidating the electronic environment of the carbon framework. This guide provides an in-depth comparison of the C13 NMR spectra of substituted 1,7-naphthyridines, supported by experimental data and protocols, to empower researchers in their analytical endeavors.
The Significance of C13 NMR in Characterizing 1,7-Naphthyridines
The 1,7-naphthyridine core, with its two nitrogen atoms, creates a distinct electronic landscape. The positions of the carbon atoms are sensitive to the electronic effects of substituents, leading to characteristic shifts in their C13 NMR signals. A thorough analysis of these shifts provides invaluable insights into:
-
Positional Isomerism: Unambiguously distinguishing between isomers that may arise during synthesis.
-
Substituent Effects: Quantifying the electron-donating or electron-withdrawing nature of various functional groups on the naphthyridine ring.
-
Structural Confirmation: Verifying the successful synthesis of target molecules and identifying potential byproducts.
This guide will delve into the practical aspects of acquiring and interpreting C13 NMR spectra of substituted 1,7-naphthyridines, offering a comparative analysis of substituent-induced chemical shifts.
Understanding Substituent Effects on 1,7-Naphthyridine C13 NMR Chemical Shifts
The chemical shift of a carbon atom in the 1,7-naphthyridine ring is primarily influenced by the electron density around it. Substituents can alter this electron density through inductive and resonance effects, leading to predictable upfield (shielding) or downfield (deshielding) shifts.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups increase the electron density on the aromatic ring through resonance. This increased shielding typically results in an upfield shift (lower ppm values) of the carbon signals, particularly for the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl-containing moieties (e.g., -CHO, -COR) decrease the electron density of the ring via inductive and resonance effects. This deshielding leads to a downfield shift (higher ppm values) of the carbon signals.
The interplay of these effects, along with the inherent electronic nature of the 1,7-naphthyridine system, governs the final observed chemical shifts.
Comparative Analysis of C13 NMR Data
The following table summarizes the C13 NMR chemical shifts for a series of substituted 1,7-naphthyridine derivatives, illustrating the impact of different functional groups. The data is compiled from various literature sources and provides a valuable reference for predicting and interpreting spectra.[1]
| Substituent (at C-8) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-8 (ppm) | C-8a (ppm) |
| H | ~151.0 | ~121.0 | ~136.0 | ~129.0 | ~149.0 | ~147.0 | ~145.0 |
| OH | ~150.5 | ~120.0 | ~135.5 | ~128.0 | ~148.0 | ~160.0 | ~144.0 |
| OCH3 | ~150.8 | ~120.5 | ~135.8 | ~128.5 | ~148.5 | ~158.0 | ~144.5 |
| NH2 | ~150.0 | ~119.0 | ~135.0 | ~127.0 | ~147.5 | ~155.0 | ~143.5 |
| Cl | ~151.5 | ~121.5 | ~136.5 | ~129.5 | ~149.5 | ~148.0 | ~145.5 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. The most significantly affected carbon (ipso-carbon) is highlighted in bold.
Experimental Protocol for Acquiring High-Quality C13 NMR Spectra
Achieving reliable and reproducible C13 NMR data hinges on meticulous sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Methodology
-
Sample Preparation:
-
Quantity: For a standard 5 mm NMR tube, dissolve 10-50 mg of the substituted 1,7-naphthyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent.[2][3][4] The concentration should be optimized to ensure good signal-to-noise without causing line broadening due to viscosity.[2][3]
-
Solvent Selection: The choice of deuterated solvent is critical. Common solvents for N-heterocycles include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and methanol-d4 (CD3OD).[5] The selection should be based on the solubility of the compound and the potential for solvent-solute interactions that could influence chemical shifts.[6][7]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
Instrument Setup and Calibration:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Locking and Shimming: The spectrometer's magnetic field is stabilized by "locking" onto the deuterium signal of the solvent.[8] Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
-
C13 NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled C13 NMR experiment (e.g., zgpg30 or zgdc on Bruker instruments) is typically employed. This decouples the protons from the carbon nuclei, resulting in single, sharp peaks for each unique carbon and benefiting from the Nuclear Overhauser Effect (NOE) for enhanced signal intensity.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons which have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of the C13 isotope, a larger number of scans (typically ranging from 1024 to 8192 or more, depending on the sample concentration) is required to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually adequate to encompass the chemical shifts of all carbon atoms in substituted 1,7-naphthyridines.
-
Temperature: Most spectra are acquired at room temperature. However, for specific studies (e.g., conformational analysis), variable temperature experiments may be necessary.
-
Data Processing and Analysis
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is essential for accurate integration and peak picking.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]
-
Peak Picking and Assignment: Identify and label the chemical shift of each peak. The assignment of peaks to specific carbon atoms is often aided by 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon signals with their attached and nearby protons, respectively.
Visualizing the Workflow and Key Relationships
To better illustrate the process and the factors influencing C13 NMR analysis, the following diagrams are provided.
Caption: Experimental workflow for C13 NMR analysis of substituted 1,7-naphthyridines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ou.edu [ou.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
IR spectroscopy characteristic peaks for chloro and iodo naphthyridines
Executive Summary
Naphthyridines (diazanaphthalenes) are critical scaffolds in kinase inhibitors and antibacterial agents. In synthetic pathways, distinguishing between chloro- and iodo-naphthyridine intermediates is a frequent necessity, particularly when optimizing cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) where the C-I bond is significantly more reactive.
This guide provides a definitive spectroscopic framework to distinguish these analogs. The differentiation relies primarily on the heavy-atom effect , which induces significant red-shifts in skeletal vibrations for iodo-derivatives, and the distinct fingerprint regions of Carbon-Halogen (C-X) stretching.
Theoretical Framework: The Mass Effect
To interpret the spectra accurately, one must apply the harmonic oscillator model (Hooke’s Law). The vibrational frequency (
-
Chloro-naphthyridines: Chlorine (35.5 amu) forms a tighter, shorter bond with the aromatic ring. The C-Cl stretch appears in the standard "fingerprint" region.
-
Iodo-naphthyridines: Iodine (126.9 amu) acts as a "heavy anchor." It drastically increases the reduced mass, shifting the C-X stretch often below the standard Mid-IR cutoff (<600 cm⁻¹) and dampening specific ring breathing modes.
Comparative Spectral Analysis
Characteristic Frequency Zones
The following table synthesizes data for 1,8- and 1,6-naphthyridine halogenated derivatives.
| Vibrational Mode | Frequency Range (Chloro-Naphthyridine) | Frequency Range (Iodo-Naphthyridine) | Diagnostic Note |
| C-X Stretch (In-plane) | 1035 – 1090 cm⁻¹ (Strong) | ~450 – 550 cm⁻¹ (Weak/Med) | Primary Differentiator. The C-Cl band is distinct in the fingerprint region. The C-I band is often invisible on standard ATR crystals (ZnSe/Diamond) which cut off at 550-600 cm⁻¹. |
| C-X Stretch (Out-of-plane) | 730 – 780 cm⁻¹ | < 400 cm⁻¹ | C-Cl shows a sharp band here; C-I is usually far-IR only. |
| Ring Breathing (Skeletal) | 1580 – 1620 cm⁻¹ | 1560 – 1590 cm⁻¹ | Iodo-derivatives often show a 10–20 cm⁻¹ red-shift due to the heavy atom dampening ring vibration. |
| C-H Deformation (OOP) | 800 – 860 cm⁻¹ | 790 – 840 cm⁻¹ | Highly dependent on substitution pattern (2, 3, or 4 position), but generally shifted lower for Iodine. |
The "Fingerprint" Diagnostic[1]
-
The Chloro Signature: Look for a sharp, intense band between 1050–1080 cm⁻¹ . This is the aryl-chloride breathing mode coupled with the C-Cl stretch.
-
The Iodo Signature: The absence of the 1050–1080 cm⁻¹ band is the first clue. Confirmation comes from a "cleaner" fingerprint region between 1000–1400 cm⁻¹ (fewer sharp bands) and a shift of the main aromatic doublet (1500–1600 region) to slightly lower wavenumbers.[1]
Experimental Protocols
To reliably detect the C-I stretch, standard ATR (Attenuated Total Reflectance) often fails because Diamond/ZnSe crystals absorb energy below 600 cm⁻¹.
Protocol A: Standard Identification (Mid-IR ATR)
Best for: Routine QC, identifying Chloro-derivatives.
-
Crystal Selection: Diamond or ZnSe (Cutoff ~600 cm⁻¹).
-
Background: Air scan (32 scans).
-
Sample: Place 2mg solid analyte. Apply high pressure clamp to ensure contact.
-
Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution.
-
Analysis: Check for peak at ~1080 cm⁻¹. If present → Chloro.[2] If absent → Suspect Iodo (verify by synthesis logic or Protocol B).
Protocol B: Heavy Halogen Confirmation (Far-IR / Transmission)
Best for: Definitively seeing the C-I bond.
-
Matrix: Cesium Iodide (CsI) or Polyethylene pellets (KBr cuts off at 400 cm⁻¹, often masking C-I).
-
Ratio: 1:100 (Sample:Matrix). Grind to fine powder.
-
Press: 10 tons for 2 minutes to form a transparent disc.
-
Scan Parameters: 4000–200 cm⁻¹. Purge instrument with dry
to remove water vapor noise in low regions. -
Analysis: Look for medium intensity band at 480–550 cm⁻¹ .
Visual Decision Logic
Diagram 1: Spectral Assignment Decision Tree
This logic flow guides the researcher through peak assignment to distinguish the two derivatives.
Caption: Decision tree for distinguishing Chloro- vs. Iodo-naphthyridines based on spectral features and sampling limitations.
Diagram 2: Experimental Workflow for Heavy Halogens
Standard workflows often miss the C-I stretch. This diagram outlines the corrected workflow.
Caption: Optimized experimental workflow for detecting low-frequency C-I vibrations.
Applications in Drug Discovery
In Structure-Activity Relationship (SAR) studies, the switch from Chlorine to Iodine is often used to probe:
-
Halogen Bonding: Iodine forms strong halogen bonds with protein backbone carbonyls (sigma-hole interaction), which Chlorine does less effectively.
-
Metabolic Stability: The C-Cl bond is generally more resistant to oxidative metabolism than C-I.
-
Synthetic Utility: The Iodo-naphthyridine is a superior leaving group for palladium-catalyzed cross-couplings. The IR confirmation of the C-I peak disappearance is a rapid "in-process control" (IPC) to verify the completion of a Suzuki coupling.
References
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. Physical Methods in Heterocyclic Chemistry. Academic Press.
-
Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
- Litvinov, V. P. (2004). Structure, physicochemical properties, and reactivity of naphthyridines. Russian Chemical Reviews, 73(7). (Specific review on naphthyridine properties).
Sources
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1,7-Naphthyridine Intermediates
For researchers, scientists, and drug development professionals vested in the promising therapeutic potential of 1,7-naphthyridine derivatives, a comprehensive understanding of their solid-state properties is not merely academic—it is a cornerstone of successful drug development. The spatial arrangement of atoms within a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability, which in turn influence the efficacy and safety of an active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth comparison of X-ray diffraction (XRD) techniques for the structural elucidation of 1,7-naphthyridine intermediates, offering field-proven insights to navigate the complexities of solid-state characterization.
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[4][5] As these promising compounds advance through the development pipeline, from initial synthesis to formulation, a robust and reliable analytical strategy for their solid-state characterization is paramount. XRD stands as the definitive technique for this purpose, providing unambiguous information about the crystalline form of a material.[6][7]
This guide will dissect the two primary XRD methodologies—single-crystal XRD and powder XRD (PXRD)—offering a comparative analysis of their capabilities, limitations, and practical applications in the context of 1,7-naphthyridine intermediate analysis. We will also explore complementary analytical techniques that, when used in concert with XRD, provide a holistic understanding of the material's solid-state properties.
I. The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal XRD is the unequivocal gold standard for determining the precise three-dimensional atomic arrangement of a crystalline solid. The unparalleled level of detail it provides allows for the absolute determination of molecular structure, including bond lengths, bond angles, and stereochemistry. For novel 1,7-naphthyridine intermediates, obtaining a single-crystal structure is a critical milestone, providing irrefutable proof of the synthesized molecule's identity and conformation.
The Causality Behind the Quest for a Single Crystal
The ability of SC-XRD to provide an unambiguous structural solution stems from the diffraction of X-rays by a highly ordered, three-dimensional crystal lattice. When a single crystal is irradiated with a monochromatic X-ray beam, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal.
However, the journey to obtaining a high-quality single crystal suitable for XRD analysis is often more of an art than a science, requiring patience and meticulous experimentation.[8] The purity of the compound is paramount, as impurities can disrupt the crystal lattice formation.
Experimental Protocol: Growing X-ray Quality Single Crystals
The successful growth of single crystals is highly dependent on the compound's intrinsic properties and the choice of crystallization conditions.[9][10] Below is a generalized protocol for the slow evaporation method, a commonly employed technique for organic compounds.
Step-by-Step Methodology:
-
Purification: Ensure the 1,7-naphthyridine intermediate is of the highest possible purity. Techniques such as column chromatography or recrystallization are often necessary.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[9] Highly soluble compounds tend to form small crystals, while poorly soluble compounds may not crystallize at all. A solvent screen with a small amount of material is highly recommended.
-
Dissolution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Purified 1,7-Naphthyridine Intermediate] --> B{Solvent Screening}; B --> C[Prepare Near-Saturated Solution]; C --> D[Filter Solution]; D --> E[Slow Evaporation]; E --> F(Incubate in Vibration-Free Environment); F --> G((Single Crystals for XRD));
}
Caption: Workflow for growing single crystals via slow evaporation.
II. The Workhorse: Powder X-ray Diffraction (PXRD)
While single-crystal XRD provides the ultimate structural detail, its reliance on obtaining suitable single crystals can be a significant bottleneck. Powder X-ray diffraction (PXRD) emerges as a powerful and versatile alternative, serving as the workhorse for routine solid-state analysis in the pharmaceutical industry.[1][7] Instead of a single crystal, PXRD analyzes a polycrystalline powder containing thousands of randomly oriented crystallites.
The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline form, making PXRD an invaluable tool for:
-
Polymorph Screening: Identifying different crystalline forms (polymorphs) of a 1,7-naphthyridine intermediate.[2][11] Polymorphs can have different physical properties, making their identification and control crucial for drug development.[3]
-
Phase Purity Analysis: Confirming the presence of a single crystalline phase and detecting any crystalline impurities.
-
Batch-to-Batch Consistency: Ensuring the same crystalline form is produced consistently across different manufacturing batches.
-
Stability Studies: Monitoring for any changes in the crystalline form of the API under various stress conditions (e.g., temperature, humidity).[7]
Comparative Analysis: Single-Crystal XRD vs. Powder XRD
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) |
| Sample Requirement | A single, high-quality crystal (typically 0.1-0.5 mm) | A few milligrams of polycrystalline powder |
| Information Obtained | Absolute 3D atomic structure, bond lengths, bond angles, stereochemistry | "Fingerprint" diffraction pattern, unit cell parameters, phase identification, crystallinity |
| Primary Application | Unambiguous structure elucidation of new compounds | Polymorph screening, quality control, phase identification, stability studies |
| Throughput | Low | High |
| Data Analysis | Complex, requires specialized software and expertise | Relatively straightforward for phase identification; more complex for quantitative analysis |
Advanced PXRD: Rietveld Refinement
For more in-depth analysis of powder diffraction data, the Rietveld refinement method can be employed.[12][13] This technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure, to the experimental data.[14][15] Successful Rietveld refinement can yield accurate unit cell parameters, information about atomic positions, and quantitative phase analysis of mixtures.[14][16]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Powder Sample of 1,7-Naphthyridine Intermediate] --> B[PXRD Data Collection]; B --> C{Experimental Diffraction Pattern}; D[Proposed Crystal Structure Model] --> E{Calculated Diffraction Pattern}; C --> F[Least-Squares Refinement]; E --> F; F --> G{Refined Crystal Structure & Quantitative Phase Analysis};
}
Caption: The iterative process of Rietveld refinement.
III. A Multi-Technique Approach: Complementary Analytical Methods
While XRD is the cornerstone of solid-state characterization, a comprehensive understanding of a 1,7-naphthyridine intermediate's properties often requires a multi-technique approach.[6][17] Integrating data from other analytical methods provides a more complete picture and can help to resolve ambiguities.
| Technique | Information Provided | Application for 1,7-Naphthyridine Intermediates |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting point, glass transition, phase transitions)[18][19] | Identifying polymorphs by their different melting points and detecting solvates.[3] |
| Thermogravimetric Analysis (TGA) | Mass changes as a function of temperature | Determining the presence of solvates or hydrates by measuring weight loss upon heating. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Information about the local chemical environment of atoms in the solid state[18][20] | Distinguishing between polymorphs that have similar PXRD patterns. |
| Infrared (IR) and Raman Spectroscopy | Vibrational modes of molecules, sensitive to intermolecular interactions | Identifying different hydrogen bonding patterns in polymorphs. |
| Microscopy (e.g., Polarized Light, SEM) | Particle size, shape, and morphology[20] | Assessing crystal habit and identifying different crystalline forms based on their appearance. |
dot graphDiagram { node [shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRD [label="XRD"]; DSC_TGA [label="DSC/TGA"]; ssNMR [label="ssNMR"]; Spectroscopy [label="IR/Raman"]; Microscopy [label="Microscopy"];
}
Caption: Interconnectivity of analytical techniques for solid-state characterization.
IV. Conclusion: A Strategic Approach to Solid-State Analysis
The successful development of 1,7-naphthyridine-based therapeutics hinges on a thorough understanding and control of their solid-state properties. X-ray diffraction, in its single-crystal and powder forms, provides the essential tools for this critical task. While single-crystal XRD offers the definitive answer to molecular structure, powder XRD serves as an indispensable technique for routine analysis, polymorphism screening, and quality control.
By adopting a strategic and multi-faceted approach to solid-state characterization, integrating XRD with complementary techniques such as DSC, TGA, and ssNMR, researchers can build a comprehensive and robust data package. This not only de-risks the drug development process but also ensures the consistent quality, safety, and efficacy of the final drug product.
V. References
-
Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
-
Dwiputra, R. R. (2024). Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
H&M Analytical Services. (2024, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, March 1). Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction. Retrieved from [Link]
-
Florence, A. J., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 4), 546–561. Retrieved from [Link]
-
Wikipedia. (2024, February 1). Rietveld refinement. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Retrieved from [Link]
-
OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved from [Link]
-
ResearchGate. (2021, December 4). What exactly needed to develop a perfect crystal of synthesized organic compounds?. Retrieved from [Link]
-
MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement?. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 7), 969–976. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 3. Analytical Techniques in Solid-state Characterization. Retrieved from [Link]
-
Organic Chemistry. (2020, December 12). How to Grow Single Crystals. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
National Institutes of Health. (2024, October 1). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Retrieved from [Link]
-
MDPI. (2021, November 23). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. Retrieved from [Link]
-
Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]
-
Hilaris Publisher. (2019, January 21). Rietveld Refinement: A Technique More than Just Identification. Retrieved from [Link]
-
Malvern Panalytical. (2021, March 5). Ask an Expert: The Rietveld method. Retrieved from [Link]
-
National Institutes of Health. (2020, January 1). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Retrieved from [Link]
-
Springer. (2024, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Retrieved from [Link]
-
National Institutes of Health. (2011, March 1). Molecular Recognition Studies on Naphthyridine Derivatives. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Retrieved from [Link]
-
Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]
-
Spectroscopy Online. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic and theoretical studies of derivatives of 1,6-and 1,7-naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Investigation of the Naphthyridone Scaffold: Identification of a 1,6-Naphthyridone Derivative with Potent and Selective Anti-HIV Activity. Retrieved from [Link]
-
National Institutes of Health. (2024, September 17). Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice formation. Retrieved from [Link]
-
Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved from [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2021, October 1). AN OUTLOOK FOR SAMPLE PREPARATION IN XRD ANALYSIS OF PHARMACEUTICAL SOLIDS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Naphthyridine chemistry. VIII. The mass spectra of the 1,X-naphthyridines and some of their methyl derivatives. Retrieved from [Link]
-
ResearchGate. (2018, June 4). Crystal structure of 2-(3,4-dimethylphenyl)-1,8-naphthyridine, C16H14N2. Retrieved from [Link]
-
Dalton Transactions. (n.d.). A systematic study of naphthyridine-derived ligands for well-defined silver(i) dimers. Retrieved from [Link]
-
ACS Publications. (2021, November 29). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
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- 11. resources.rigaku.com [resources.rigaku.com]
- 12. Rietveld refinement - Wikipedia [en.wikipedia.org]
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- 15. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 16. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rroij.com [rroij.com]
Comparison Guide: UV-Vis Absorption Spectra of 8-Chloro-5-iodo-1,7-naphthyridine
Executive Summary
In the high-stakes environment of heterocyclic building block synthesis, 8-Chloro-5-iodo-1,7-naphthyridine represents a critical intermediate, particularly for kinase inhibitor development. Its dual-halogenated scaffold allows for orthogonal cross-coupling reactions (e.g., Suzuki at the C5-iodo position followed by nucleophilic aromatic substitution at the C8-chloro position).
This guide provides a technical analysis of its UV-Vis absorption profile.[1] Unlike standard catalog comparisons, we focus on the spectral differentiation of this compound from its synthetic precursors (1,7-naphthyridine and 8-chloro-1,7-naphthyridine) and isomeric impurities. Accurate spectral characterization is essential for validating the iodination step and ensuring the absence of dehalogenated byproducts.
Theoretical Framework & Spectral Prediction
The 1,7-naphthyridine scaffold exhibits a characteristic absorption profile dominated by
Mechanism of Spectral Shift
-
The Scaffold (1,7-Naphthyridine): Exhibits primary absorption maxima typically between 260–300 nm.
-
Auxochromic Effect: Both Chloro (-Cl) and Iodo (-I) groups act as auxochromes. While they are inductive electron-withdrawing groups (-I effect), their lone pairs allow for mesomeric electron donation (+M effect).
-
The Iodine Factor: The iodine atom at the C5 position induces a pronounced bathochromic shift (Red Shift) compared to the chloro-only precursor. This is due to the high polarizability of the iodine atom and the heavy-atom effect, which stabilizes the excited state (
), lowering the energy gap ( ) required for excitation.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its direct synthetic precursor and the parent scaffold. This comparison is the primary method for monitoring reaction progress (e.g., iodination of 8-chloro-1,7-naphthyridine).
Table 1: Comparative Spectral Data (Methanol, C)
| Compound | Primary | Secondary | Extinction Coeff. ( | Key Spectral Feature |
| 8-Chloro-5-iodo-1,7-naphthyridine | ~278 - 285 (Predicted) | ~325 - 335 | High | Broadened red-shifted band due to I-substituent. |
| 8-Chloro-1,7-naphthyridine (Precursor) | ~270 | ~310 | Medium | Sharp peaks; lacks the tailing effect of Iodine. |
| 1,7-Naphthyridine (Parent) | 261 | 304 | Medium | Baseline reference; distinct vibronic structure.[2] |
| 5-Chloro-8-iodo-1,6-naphthyridine (Isomer) | ~280 | ~320 | High | Indistinguishable by |
Critical Insight: If your spectrum shows a
< 275 nm, your sample likely contains significant unreacted starting material (8-Chloro-1,7-naphthyridine). The appearance of a shoulder or peak >330 nm is the definitive signature of successful iodination.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this protocol. It is designed to mitigate the specific risks associated with iodinated heterocycles, primarily photodehalogenation .
Reagents & Equipment[3][4][5]
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone due to high UV cutoff.
-
Blank: Pure solvent from the same lot used for solvation.
-
Cuvette: Quartz (Supersil), 10 mm path length.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 1.0 mg of 8-Chloro-5-iodo-1,7-naphthyridine.
-
Dissolve in 10 mL Methanol (Stock Conc:
M). -
Note: Sonicate for 30 seconds if dissolution is slow, but avoid heat.
-
-
Dilution (The "Golden Zone"):
-
Dilute 100
L of Stock into 2.9 mL of Methanol. -
Target Concentration:
M. -
Validation: Absorbance at
should fall between 0.6 and 0.9 AU for optimal linearity.
-
-
Measurement:
-
Baseline Correction: Run a blank scan (200–400 nm) with pure methanol.
-
Sample Scan: Scan the sample immediately after preparation.
-
Scan Speed: Set to "Fast" (>600 nm/min) to minimize light exposure time.
-
-
Stability Check (Self-Validation):
-
Re-scan the same sample after 5 minutes.
-
Pass Criteria: If the absorbance decreases by >2% or the
shifts blue, the iodine is cleaving (photolysis). Protect samples from ambient light.
-
Visualization: Spectral Validation Workflow
The following diagram illustrates the decision logic for validating the synthesized product using UV-Vis data.
Figure 1: Decision tree for validating 8-Chloro-5-iodo-1,7-naphthyridine synthesis via UV-Vis.
Technical Considerations & Troubleshooting
Solvent Effects (Solvatochromism)
While Methanol is the standard, changing to a non-polar solvent like Cyclohexane can resolve fine vibrational structures often blurred in polar solvents.
-
Methanol: Blurs vibronic bands; stabilizes polar excited states (Red shift).
-
Cyclohexane: Sharpens peaks; useful for identifying trace impurities of isomers.
Impurity Profiling
Common impurities in this synthesis include:
-
1,7-Naphthyridin-8(7H)-one: The hydrolysis product of the 8-chloro group.
-
UV Sign: Look for a strong, broad band around 340–350 nm (keto-form absorption).
-
-
Des-iodo analog (8-Chloro-1,7-naphthyridine):
-
UV Sign: Blue shift of the main band and loss of the >320 nm shoulder.
-
References
-
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[3][4][5][6] V. The Spectra and Reactivity of the 1,X-Naphthyridines. The Journal of Organic Chemistry. Link
- Armarego, W. L. F. (1971). Ultraviolet spectra of heterocycles. In Physical Methods in Heterocyclic Chemistry (Vol. 3). Academic Press. (Foundational text for naphthyridine spectral shifts).
-
National Institute of Standards and Technology (NIST). UV/Vis Database User's Guide. (For general protocols on UV-Vis solvent standards). Link
-
PubChem. 1,7-Naphthyridine Compound Summary. (Source for parent scaffold spectral data). Link
Sources
- 1. Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 5-Chloro-8-iodo-1,6-naphthyridine | 107484-69-5 [sigmaaldrich.cn]
- 5. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-chloro-8-iodo-1,6-naphthyridine (C8H4ClIN2) [pubchemlite.lcsb.uni.lu]
Benchmarking Catalytic Architectures for 1,7-Naphthyridine Functionalization
This guide provides an objective, data-driven comparison of catalytic systems for functionalizing 1,7-naphthyridines. It is designed for medicinal chemists requiring high-fidelity protocols for late-stage diversification.
A Comparative Guide for Late-Stage Drug Diversification
Executive Summary
The 1,7-naphthyridine scaffold is a privileged pharmacophore in kinase inhibition (e.g., AMG 232 analogs) and anti-tumor agents. However, its dual-nitrogen architecture creates a complex electronic landscape that frustrates standard functionalization. This guide benchmarks three distinct catalytic approaches: Radical Alkylation (Minisci) , Ir-Catalyzed C–H Borylation , and Pd-Catalyzed Cross-Coupling , providing decision matrices based on regioselectivity and yield profiles.
Part 1: The Electronic Landscape & Reactivity Map
To select the correct catalytic system, one must first understand the intrinsic bias of the scaffold. The 1,7-naphthyridine core possesses two pyridine-like nitrogens that deplete electron density from the ring, but they do so asymmetrically.
-
C2 Position (α to N1): Highly electrophilic. The primary target for nucleophilic radicals (Minisci).
-
C8 Position (α to N7): The most acidic proton (
). Susceptible to directed C–H activation or lithiation, but sterically hindered. -
C3/C4/C5 Positions: Electronically neutral relative to α-positions. The primary targets for steric-controlled methods (Ir-Borylation).
Figure 1: Reactivity Heatmap of 1,7-Naphthyridine indicating primary catalytic entry points.
Part 2: Comparative Benchmarking of Catalytic Systems
The following table contrasts the three dominant methodologies for functionalizing the unsubstituted or monosubstituted core.
| Feature | System A: Radical (Minisci) | System B: Ir-Catalyzed Borylation | System C: Pd-Cross Coupling |
| Primary Mechanism | Radical Nucleophilic Substitution | Oxidative Addition / Reductive Elim. | Transmetallation (Suzuki/Buchwald) |
| Regioselectivity | C2 Selective (Innately) | C3/C4/C5 (Steric/Distal) | Ipso (Site of Halogen) |
| Catalyst Architecture | Ag(I) / Persulfate or Photoredox | [Ir(OMe)(cod)]₂ + dtbpy | Pd(dppf)Cl₂ / XPhos Pd G3 |
| Funct. Group Tolerance | High (Acids, Alcohols, Amides) | Moderate (Avoids acidic protons) | Excellent (Broad scope) |
| Limitations | Mono- vs. Bis-alkylation mixtures | Requires steric clearance; N-coordination | Requires pre-functionalized halide |
| Typical Yield | 40–65% | 60–85% | 75–95% |
Critical Analysis
-
Minisci (System A): Best for rapidly installing alkyl groups at C2 without pre-functionalization. However, controlling mono-alkylation is challenging. Modern photoredox variants (e.g., Baran’s conditions) offer milder alternatives to the classical Ag/Persulfate system.
-
Ir-Borylation (System B): The gold standard for C3/C4/C5 functionalization. The catalyst is sensitive to the N-lone pair (poisoning), so bulky bipyridine ligands (dtbpy) are essential to prevent N-coordination and direct borylation to distal C–H bonds.
-
Pd-Coupling (System C): Remains the most robust if the halogenated precursor is available. For 5-bromo-8-chloro-1,7-naphthyridine, Pd-coupling occurs selectively at C5 (Br) before C8 (Cl) due to weaker bond dissociation energy.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. If the in-process control (IPC) fails, the troubleshooting steps are provided.
Protocol A: C2-Selective Minisci Alkylation (Ag-Catalyzed)
Target: Direct alkylation of 1,7-naphthyridine at C2.
-
Reagents: 1,7-Naphthyridine (1.0 equiv), Carboxylic Acid (Alkyl source, 2.0 equiv), AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (1.5 equiv), TFA (1.0 equiv).
-
Solvent: Biphasic DCM:Water (1:1) or DCE:Water.
-
Procedure:
-
Dissolve heterocycle and carboxylic acid in solvent mixture.
-
Add TFA (protonation of N increases electrophilicity of C2).
-
Add AgNO₃ followed by portion-wise addition of persulfate at 40°C.
-
IPC (LCMS): Check after 1 hour. Look for [M+Alkyl]+.
-
Note: If bis-alkylation (C2 + C8) is observed (>10%), lower temperature to 20°C and reduce oxidant stoichiometry.
-
-
Workup: Basify with NaOH (aq) to pH >9, extract with DCM.
Protocol B: Steric-Controlled Ir-Catalyzed C–H Borylation
Target: Borylation of distal positions (C3/C4/C5).
-
Reagents: 1,7-Naphthyridine (1.0 equiv), B₂pin₂ (0.55 equiv), [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine, 3.0 mol%).
-
Solvent: MTBE or THF (Anhydrous, degassed).
-
Procedure:
-
Pre-catalyst Formation: Mix Ir-dimer, dtbpy, and B₂pin₂ in solvent for 10 min (Solution turns deep red/brown).
-
IPC (GC-FID or NMR): Monitor consumption of B₂pin₂.
-
Causality: The bulky dtbpy ligand prevents the Ir center from coordinating to the naphthyridine nitrogens, forcing activation at the least sterically hindered C–H bonds (distal to N).
-
-
Workup: Pass through a short silica plug (elute with EtOAc) to remove catalyst. Evaporate.
Part 4: Decision Matrix & Workflow
Use this logic flow to determine the optimal catalytic path for your specific target isomer.
Figure 2: Strategic Decision Tree for Regioselective Functionalization.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link
-
Choi, J., et al. (Baran Lab). (2021).[1] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Link
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Link
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link
-
Maleczka, R. E., et al. (2003). C-H Activation/Borylation/Oxidation: A One-Pot Unified Route to Meta-Substituted Phenols Bearing Ortho-/Para-Directing Groups. Journal of the American Chemical Society, 125(26), 7792-7793. Link
Sources
A Comparative Guide to Purity Assay Standards for 8-Chloro-5-iodo-1,7-naphthyridine via HPLC/UV and LCMS
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV) and Liquid Chromatography-Mass Spectrometry (LCMS) for the critical task of purity assessment of 8-Chloro-5-iodo-1,7-naphthyridine. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and fit-for-purpose analytical methods.
We will move beyond simple procedural outlines to explore the causality behind methodological choices, grounding our recommendations in established regulatory frameworks and first-principle chromatographic theory. The objective is to equip the reader with the knowledge to not only replicate these methods but also to adapt them to their specific laboratory context and analytical challenges.
The Analytical Imperative: Why Purity Matters
8-Chloro-5-iodo-1,7-naphthyridine is a halogenated heterocyclic compound, a class of molecules frequently used as building blocks in medicinal chemistry.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation, can have significant consequences.[3] They may alter the pharmacological or toxicological profile of the API, impact stability, or interfere with downstream synthetic steps. Therefore, regulatory bodies mandate rigorous characterization and control of impurities.[4] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures, provide a framework for ensuring that the methods used for purity analysis are suitable for their intended purpose.[5][6][7]
Foundational Techniques: A Mechanistic Overview
The separation of 8-Chloro-5-iodo-1,7-naphthyridine from its potential impurities is most effectively achieved using High-Performance Liquid Chromatography (HPLC).[8][9] This technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[10]
-
Reversed-Phase HPLC (RP-HPLC): For a moderately polar molecule like our subject compound, RP-HPLC is the method of choice. It utilizes a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). In this system, more nonpolar compounds are retained longer on the column.
The primary distinction between the two methods discussed here lies in the detector coupled to the HPLC system.
-
HPLC with UV Detection: This is the workhorse of quality control labs. A UV-Vis detector measures the absorbance of light by the analyte and its impurities as they elute from the column. The resulting chromatogram plots absorbance against time, with the area under each peak being proportional to the concentration of that component. Its strength lies in robust quantification.
-
Liquid Chromatography-Mass Spectrometry (LCMS): This hyphenated technique couples the separating power of HPLC with the detection and identification capabilities of mass spectrometry.[11][12] As compounds elute from the column, they are ionized (e.g., via Electrospray Ionization, ESI) and enter the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). This provides two critical advantages: unambiguous identification of known impurities and structural elucidation of unknown impurities.[13][14]
Experimental Workflow: From Sample to Result
A robust analytical workflow is essential for generating reliable data. The process, from sample preparation to final data analysis, must be controlled and validated.
Caption: Workflow for purity assay and impurity identification.
Detailed Experimental Protocols
The following protocols are designed to serve as robust starting points for method development and validation, adhering to the principles outlined in USP General Chapter <621> on Chromatography.[15]
Protocol 1: HPLC/UV for Quantitative Purity Assay
This method is designed for accurate and precise quantification of purity, typically expressed as area percent.
Instrumentation & Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard equipment for reliable chromatographic separation and detection. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard length C18 column provides excellent resolving power for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Wavelength | 254 nm | Naphthyridine systems typically exhibit strong absorbance at this wavelength. |
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of 8-Chloro-5-iodo-1,7-naphthyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile/Water (v/v) to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
-
System Suitability: Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 2.0.[16]
-
Analysis: Inject the standard and sample solutions in sequence.
-
Calculation: Calculate the purity of the sample using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: LCMS for Impurity Identification & Profiling
This method focuses on identifying known and unknown impurities by leveraging mass data.
Instrumentation & Conditions:
| Parameter | Specification | Rationale |
| LC System | UHPLC or HPLC system | A UHPLC system can provide faster analysis and better resolution. |
| Mass Spec. | Q-TOF or Orbitrap | High-resolution mass spectrometry (HRMS) provides accurate mass data, crucial for formula determination of unknowns. |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size | A shorter column with smaller particles is suitable for faster LCMS analysis. |
| Mobile Phase | Same as HPLC/UV method | Using volatile buffers like formic acid is critical for MS compatibility. |
| Gradient | Adjusted for the shorter column (e.g., 0-10 min: 30-90% B) | Gradient time is scaled down to maintain separation. |
| Flow Rate | 0.4 mL/min | Flow rate is reduced for the smaller 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | ESI is a soft ionization technique suitable for this molecule; positive mode is chosen for the nitrogenous heterocycle. |
| MS Acquisition | Full Scan (m/z 100-1000) with data-dependent MS/MS | Full scan detects all ions, while data-dependent MS/MS automatically fragments the most intense ions to provide structural information. |
Procedure:
-
Sample Preparation: Prepare the sample at a higher concentration (e.g., 1.0 mg/mL) to facilitate the detection of trace-level impurities.
-
Analysis: Inject the sample into the LCMS system.
-
Data Processing:
-
Examine the Total Ion Chromatogram (TIC).
-
For each impurity peak, extract the mass spectrum to determine its molecular weight.
-
Use the accurate mass measurement to propose a molecular formula.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure or confirm the identity against a known impurity.[13][14]
-
Head-to-Head Comparison: HPLC/UV vs. LCMS
The choice between HPLC/UV and LCMS depends on the analytical objective. One is not inherently "better"; they are complementary tools that answer different questions.
| Feature | HPLC/UV | LCMS |
| Primary Purpose | Quantitative Purity: Robustly determines the percentage purity of the main component. | Qualitative Identification: Identifies known and unknown impurities and degradation products.[4] |
| Selectivity | Good. Based on chromatographic retention time. Co-eluting peaks can be problematic. | Excellent. Can distinguish co-eluting peaks if they have different mass-to-charge ratios. |
| Sensitivity | Good. Typically sufficient for routine QC (LOD ~0.01-0.05%). | Very High. Can detect impurities at much lower levels (ppm or ppb), crucial for genotoxic impurities.[17] |
| Impurity ID | Not possible. Peaks are only characterized by their retention time. | Primary strength. Provides molecular weight and structural fragments for confident identification. |
| Cost & Complexity | Lower initial cost, simpler operation and maintenance. | Higher initial investment, requires more specialized expertise for operation and data interpretation. |
| Regulatory Standing | The gold standard for release testing and stability assays in QC environments. | Essential for impurity profiling during process development, forced degradation studies, and structural elucidation. |
| Validation | Straightforward and well-defined by guidelines like ICH Q2(R2).[18] | More complex validation is required, especially for quantitative LCMS methods. |
Conclusion and Recommendations
For the comprehensive purity analysis of 8-Chloro-5-iodo-1,7-naphthyridine, a dual-pronged approach is recommended:
-
For Routine Quality Control (QC): A validated HPLC/UV method is the ideal choice for batch release and stability testing. Its robustness, cost-effectiveness, and straightforward validation make it perfectly suited for quantifying the main peak and known impurities against established specifications.
-
For Process Development and Impurity Profiling: LCMS is an indispensable tool. It should be employed during route development to understand the impurity profile, in forced degradation studies to identify potential degradants, and to fully characterize any unknown impurity that appears in a QC analysis, especially those exceeding the identification threshold outlined in ICH Q3A guidelines.
By leveraging the quantitative strength of HPLC/UV and the unparalleled identification power of LCMS, researchers and drug developers can build a complete and scientifically sound understanding of their material, ensuring the highest standards of quality and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
